Product packaging for Radotinib-d6(Cat. No.:)

Radotinib-d6

Cat. No.: B10820353
M. Wt: 536.5 g/mol
InChI Key: DUPWHXBITIZIKZ-LJVZJTOJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Radotinib-d6 is a useful research compound. Its molecular formula is C27H21F3N8O and its molecular weight is 536.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H21F3N8O B10820353 Radotinib-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H21F3N8O

Molecular Weight

536.5 g/mol

IUPAC Name

2,3,6-trideuterio-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-5-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide

InChI

InChI=1S/C27H21F3N8O/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38/h3-15H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,3D,4D,9D

InChI Key

DUPWHXBITIZIKZ-LJVZJTOJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)[2H])NC4=NC=CC(=N4)C5=NC=CN=C5)C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5

Origin of Product

United States

Foundational & Exploratory

Radotinib-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Radotinib-d6. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Chemical and Physical Properties

This compound is the deuterated analog of Radotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor. The incorporation of deuterium can offer advantages in metabolic studies and may alter the pharmacokinetic profile of the drug.

Chemical Structure

Systematic Name: 4-(methyl-d3)-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(2-pyrazinyl)-2-pyrimidinyl]amino]-benzamide-2,5,6-d3

Chemical Formula: C₂₇H₁₅D₆F₃N₈O

Molecular Weight: 536.5 g/mol [1]

CAS Number: 2754051-83-5[1]

The structure of this compound is identical to that of Radotinib, with the exception of six deuterium atoms replacing hydrogen atoms on the methyl group and the benzamide ring.

Physicochemical Properties

A summary of the key physicochemical properties of Radotinib and its deuterated form is presented in Table 1.

PropertyValueSource
This compound Molecular Formula C₂₇H₁₅D₆F₃N₈O[1]
This compound Molecular Weight 536.5 g/mol [1]
This compound Purity ≥99% deuterated forms (d₁-d₆)[1]
This compound Formulation A solid[1]
This compound Solubility Soluble in DMSO[1]
Radotinib Molecular Formula C₂₇H₂₁F₃N₈O[2]
Radotinib Molecular Weight 530.515 g/mol
Radotinib Water Solubility 0.00234 mg/mL (Predicted)
Radotinib logP 3.77 (Predicted)

Biological Activity and Mechanism of Action

Radotinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the primary driver of chronic myeloid leukemia (CML)[2]. It also demonstrates inhibitory activity against platelet-derived growth factor receptors (PDGFRs).[2] this compound, as an isotopic analog, is expected to exhibit a similar mechanism of action.

In Vitro Potency

The inhibitory activity of Radotinib against key target kinases is summarized in Table 2.

TargetCell LineIC₅₀ (nM)Source
Bcr-Abl (wild-type) Ba/F330.6[1]
PDGFRα 75.5[1]
PDGFRβ 130[1]
Signaling Pathway

Radotinib exerts its therapeutic effect by inhibiting the constitutively active Bcr-Abl kinase, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.

Radotinib_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2 Grb2 BCR_ABL->Grb2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K CrkL CrkL BCR_ABL->CrkL Phosphorylates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Radotinib This compound Radotinib->BCR_ABL Inhibits

Caption: BCR-ABL signaling pathway and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound is not publicly available, a general approach can be outlined based on the synthesis of Radotinib. The synthesis would involve using deuterated starting materials. For example, to introduce the methyl-d3 group, a deuterated methylating agent would be used in the appropriate step. The deuterons on the benzamide ring would be introduced using a deuterated precursor for that part of the molecule. The synthesis would likely follow a multi-step process involving the coupling of key intermediates. Purification would be achieved through standard techniques such as column chromatography and recrystallization, and the final product would be characterized by mass spectrometry and NMR to confirm its identity and isotopic enrichment.

Cell Viability Assay

This protocol describes how to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., K562, Ba/F3)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of complete medium.[3]

  • Prepare serial dilutions of this compound in complete medium.

  • Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[3]

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot for CrkL Phosphorylation

This protocol is used to determine the inhibitory effect of this compound on Bcr-Abl kinase activity by measuring the phosphorylation of its downstream target, CrkL.

Materials:

  • Bcr-Abl expressing cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-CrkL, anti-CrkL, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat Bcr-Abl expressing cells with various concentrations of this compound for a specified time (e.g., 4 hours).[4]

  • Lyse the cells in lysis buffer on ice.[4]

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total CrkL and a loading control (e.g., GAPDH).

Molecular Docking

This protocol outlines a general workflow for performing molecular docking studies of this compound with the ABL kinase domain.

Software:

  • Molecular modeling software (e.g., Schrödinger Maestro, AutoDock)

Procedure:

  • Protein Preparation:

    • Obtain the crystal structure of the ABL kinase domain (e.g., PDB ID: 3CS9).[3]

    • Prepare the protein by removing water molecules, adding hydrogens, and optimizing the hydrogen bond network.[3]

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Minimize the energy of the ligand structure.[3]

  • Grid Generation:

    • Define the binding site on the ABL kinase domain based on the co-crystallized ligand or known active site residues.

    • Generate a receptor grid for docking.

  • Docking:

    • Dock the prepared this compound ligand into the receptor grid using a suitable docking algorithm (e.g., Glide, AutoDock Vina).

  • Analysis:

    • Analyze the docking poses and scores to predict the binding mode and affinity of this compound.

    • Visualize the protein-ligand interactions.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_computational Computational Studies Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Based_Assay Cell-Based Assays (Viability, Apoptosis) Biochemical_Assay->Cell_Based_Assay Western_Blot Western Blot (Target Engagement) Cell_Based_Assay->Western_Blot PK_Studies Pharmacokinetic Studies (ADME) Western_Blot->PK_Studies Efficacy_Studies Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicity Studies Efficacy_Studies->Toxicity_Studies Clinical_Trials Clinical Trials Toxicity_Studies->Clinical_Trials Molecular_Docking Molecular Docking Lead_Compound Lead Compound (this compound) Lead_Compound->Biochemical_Assay Lead_Compound->Molecular_Docking

Caption: Preclinical evaluation workflow for this compound.

References

A Technical Guide to the Synthesis and Isotopic Labeling of Radotinib-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Radotinib-d6, a deuterated internal standard crucial for the accurate quantification of the tyrosine kinase inhibitor Radotinib in pharmacokinetic and metabolic studies. This document details the chemical properties, a proposed synthesis pathway, and the mechanism of action of Radotinib.

Introduction to Radotinib and its Deuterated Analog

Radotinib is a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] To facilitate its clinical development and therapeutic drug monitoring, a stable isotope-labeled internal standard, this compound, is employed. The deuterated analog allows for precise quantification in complex biological matrices by mass spectrometry.[3]

This compound, formally named 4-(methyl-d3)-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(2-pyrazinyl)-2-pyrimidinyl]amino]-benzamide-2,5,6-d3, has deuterium atoms incorporated at the methyl group and on the benzamide ring, providing a stable isotopic signature.[3]

Physicochemical Properties and Quantitative Data

The key physicochemical properties and available quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Formal Name 4-(methyl-d3)-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(2-pyrazinyl)-2-pyrimidinyl]amino]-benzamide-2,5,6-d3[3]
CAS Number 2754051-83-5[3]
Molecular Formula C₂₇H₁₅D₆F₃N₈O[3]
Formula Weight 536.5 g/mol [3]
Isotopic Purity ≥99% deuterated forms (d₁-d₆)[3]
Appearance Solid
Solubility Soluble in DMSO[3]

Proposed Synthesis of this compound: An Experimental Protocol

While a specific, publicly available, step-by-step synthesis protocol for this compound is not documented, a plausible synthetic route can be proposed based on the known synthesis of Radotinib, which is structurally similar to Nilotinib, and general deuteration techniques. The following multi-step synthesis is a hypothetical pathway.

Step 1: Synthesis of Deuterated 4-Methyl-3-nitrobenzoic acid (d3)

A plausible initial step involves the deuteration of the methyl group of 4-methyl-3-nitrobenzoic acid. This could be achieved through a variety of methods, including base-catalyzed hydrogen-deuterium exchange using a suitable deuterium source like D₂O under elevated temperatures.

Step 2: Reduction of the Nitro Group

The nitro group of the deuterated intermediate is then reduced to an amine to yield 3-amino-4-(methyl-d3)-benzoic acid. Standard reduction conditions, such as catalytic hydrogenation with H₂/Pd-C, can be employed.

Step 3: Coupling with 2-(Pyrazin-2-yl)-4-chloro-pyrimidine

The synthesized deuterated aminobenzoic acid is then coupled with 2-(pyrazin-2-yl)-4-chloro-pyrimidine via a nucleophilic aromatic substitution reaction to form the core structure of Radotinib.

Step 4: Amide Bond Formation

The carboxylic acid group of the intermediate is activated, for example using thionyl chloride (SOCl₂) or a coupling agent like HATU, and then reacted with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline to form the final amide bond.

Step 5: Aromatic Deuteration

The final step involves the deuteration of the benzamide ring at positions 2, 5, and 6. This could potentially be achieved through an acid-catalyzed hydrogen-deuterium exchange reaction in a strong deuterated acid, such as D₂SO₄, or through metal-catalyzed deuteration methods.

Purification: The final product, this compound, would require purification, likely through column chromatography followed by recrystallization to achieve high purity.

Characterization: The structure and isotopic enrichment of the final compound would be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Mechanism of Action and Signaling Pathway

Radotinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active fusion protein responsible for the pathogenesis of Philadelphia chromosome-positive CML.[1][2] By binding to the ATP-binding site of the Bcr-Abl kinase, Radotinib blocks its catalytic activity, thereby inhibiting the downstream signaling pathways that lead to uncontrolled proliferation of leukemic cells and promoting apoptosis.[3] Radotinib also inhibits the Platelet-Derived Growth Factor Receptor (PDGFR).[3]

Radotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Tyrosine Kinase) Downstream Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream PDGFR PDGFR PDGFR->Downstream Radotinib Radotinib Radotinib->BCR_ABL Radotinib->PDGFR Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Radotinib's inhibitory action on BCR-ABL and PDGFR signaling.

Experimental Workflow for Synthesis and Analysis

The general workflow for the synthesis and subsequent analysis of this compound for use as an internal standard is depicted below.

Radotinib_d6_Workflow Start Starting Materials Synthesis Multi-step Synthesis (including deuteration steps) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization QC Quality Control (Purity, Isotopic Enrichment) Characterization->QC Standard This compound Internal Standard QC->Standard

General workflow for this compound synthesis and quality control.

References

The Role of Radotinib-d6 in Preclinical and Clinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radotinib, a second-generation BCR-ABL tyrosine kinase inhibitor, has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML).[1][2] In the rigorous landscape of drug development and clinical application, the precise quantification of drug concentrations in biological matrices is paramount. This technical guide explores the application of Radotinib-d6, the deuterated stable isotope-labeled analog of Radotinib, in research. While specific studies explicitly detailing the use of this compound are not widely published, this guide extrapolates its function based on the established principles of stable isotope labeling in pharmacology.[3][4][5] this compound is posited as the ideal internal standard for quantitative bioanalysis of Radotinib using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a critical tool for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This guide provides a comprehensive overview of the theoretical application, experimental protocols, and the underlying mechanism of action of Radotinib, offering valuable insights for researchers in the field.

Introduction to Radotinib and the Need for a Robust Internal Standard

Radotinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of Philadelphia chromosome-positive (Ph+) CML.[1][2] It also exhibits inhibitory activity against the platelet-derived growth factor receptor (PDGFR).[1] By blocking the ATP-binding site of the BCR-ABL oncoprotein, Radotinib effectively halts the downstream signaling pathways that drive leukemic cell proliferation and survival.[2][6]

Accurate measurement of Radotinib concentrations in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for ensuring patient safety and therapeutic efficacy. LC-MS/MS is the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.[6] The use of an appropriate internal standard (IS) is fundamental to a reliable LC-MS/MS method, as it compensates for variability during sample preparation and analysis.

While structurally similar analogs can be used as internal standards, stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard. A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This ensures that it co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer, leading to more accurate and precise quantification.

This compound as an Internal Standard in Quantitative Bioanalysis

This compound, with six deuterium atoms replacing six hydrogen atoms, serves as an ideal internal standard for the quantification of Radotinib in biological samples. Its utility stems from the following principles:

  • Co-elution with Analyte: Due to its identical chemical structure, this compound exhibits the same chromatographic behavior as Radotinib, ensuring that both compounds are subjected to the same matrix effects at the same time.

  • Mass Differentiation: The mass difference between Radotinib (m/z 531) and this compound (theoretically m/z 537) allows for their simultaneous detection and quantification by the mass spectrometer without mutual interference.[6]

  • Correction for Variability: this compound accurately corrects for sample loss during extraction, variations in injection volume, and fluctuations in ionization efficiency (ion suppression or enhancement) in the mass spectrometer's ion source.

Table 1: Mass Spectrometry Parameters for Radotinib and Theoretical Parameters for this compound
CompoundParent Ion (m/z)Product Ion (m/z)Polarity
Radotinib531290Positive
This compound (Theoretical)537290 or other stable fragmentPositive

Note: The product ion for this compound would be determined during method development but is often the same as the unlabeled compound if the deuterium labels are not on the fragmented portion of the molecule.

Experimental Protocol: Quantification of Radotinib in Human Plasma using LC-MS/MS with this compound as Internal Standard

The following is a detailed, albeit theoretical, experimental protocol for the quantification of Radotinib in human plasma, adapted from a validated method that used a different internal standard.[6] This protocol outlines the expected procedure when using this compound.

Materials and Reagents
  • Radotinib reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol, Acetonitrile (HPLC grade)

  • Formic acid

  • Methyl tert-butyl ether (MTBE)

  • Deionized water

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw frozen plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 1 mL of MTBE.

  • Vortex for 10 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Radotinib: 531 → 290

    • This compound: 537 → 290 (or other optimized fragment)

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

Method Validation Parameters

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).

Table 2: Typical Bioanalytical Method Validation Parameters
ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability established under various storage and handling conditions

LLOQ: Lower Limit of Quantification

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a pharmacokinetic study of Radotinib utilizing this compound as an internal standard.

G cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing a Blood Sample Collection (from clinical/preclinical study) b Plasma Separation a->b c Spiking with this compound (IS) b->c d Liquid-Liquid Extraction c->d e Evaporation & Reconstitution d->e f LC-MS/MS Analysis e->f g Quantification of Radotinib f->g h Pharmacokinetic Modeling g->h G BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT, JAK/STAT) BCR_ABL->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Radotinib Radotinib Radotinib->BCR_ABL Inhibition

References

Comparative Molecular Analysis of Radotinib and Radotinib-d6: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the molecular weights of Radotinib and its deuterated analog, Radotinib-d6. It includes a summary of their key molecular properties, outlines the experimental methodologies for molecular weight determination, and visualizes the primary signaling pathways affected by Radotinib's mechanism of action.

Core Molecular Data

The fundamental difference between Radotinib and this compound lies in the isotopic substitution of six hydrogen atoms with deuterium, resulting in a quantifiable mass shift. This distinction is crucial for various research applications, particularly in pharmacokinetic studies where this compound serves as a stable isotope-labeled internal standard.

PropertyRadotinibThis compound
Molecular Formula C27H21F3N8OC27H15D6F3N8O
Molecular Weight 530.5 g/mol [1][2][3]536.5 g/mol [4][5]
Monoisotopic Mass 530.17904181 Da[1]536.216896 Da (Calculated)

Experimental Protocols: Molecular Weight Determination

The precise determination of the molecular weight of pharmaceutical compounds like Radotinib is a critical step in their characterization and is typically achieved through mass spectrometry.[1][6]

Methodology: High-Resolution Mass Spectrometry

A generalized protocol for the determination of the molecular weight of a small molecule drug such as Radotinib is as follows:

  • Sample Preparation: A pure sample of the analyte (Radotinib or this compound) is dissolved in a suitable organic solvent, such as methanol or acetonitrile, to a concentration appropriate for mass spectrometric analysis.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is calibrated using a standard of known mass.

  • Ionization: The sample solution is introduced into the mass spectrometer, and the analyte molecules are ionized. Electrospray ionization (ESI) is a common technique for molecules like Radotinib.

  • Mass Analysis: The ionized molecules are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Analysis: The peak in the mass spectrum corresponding to the molecular ion ([M+H]+ or [M-H]-) is identified. The accurate mass of this ion is used to calculate the monoisotopic molecular weight of the compound.

The following diagram illustrates a generalized workflow for this process.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis pure_sample Pure Radotinib Sample dissolution Dissolution in Solvent pure_sample->dissolution ionization Ionization (e.g., ESI) dissolution->ionization mass_analyzer Mass Analyzer (e.g., TOF) ionization->mass_analyzer detector Detector mass_analyzer->detector mass_spectrum Generate Mass Spectrum detector->mass_spectrum peak_id Identify Molecular Ion Peak mass_spectrum->peak_id mw_determination Determine Molecular Weight peak_id->mw_determination G cluster_ras_mapk Ras/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway BcrAbl Bcr-Abl GRB2_SOS GRB2/SOS BcrAbl->GRB2_SOS PI3K PI3K BcrAbl->PI3K Radotinib Radotinib Radotinib->BcrAbl RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis G cluster_ras_mapk_pdgf Ras/MAPK Pathway cluster_pi3k_akt_pdgf PI3K/AKT Pathway cluster_plc_gamma PLC-γ Pathway PDGFR PDGFR GRB2_SOS_pdgf GRB2/SOS PDGFR->GRB2_SOS_pdgf PI3K_pdgf PI3K PDGFR->PI3K_pdgf PLCg PLC-γ PDGFR->PLCg Radotinib Radotinib Radotinib->PDGFR RAS_pdgf RAS GRB2_SOS_pdgf->RAS_pdgf RAF_pdgf RAF RAS_pdgf->RAF_pdgf MEK_pdgf MEK RAF_pdgf->MEK_pdgf ERK_pdgf ERK MEK_pdgf->ERK_pdgf Proliferation_pdgf Cell Proliferation ERK_pdgf->Proliferation_pdgf AKT_pdgf AKT PI3K_pdgf->AKT_pdgf Survival_pdgf Cell Survival AKT_pdgf->Survival_pdgf IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Cell_Growth Cell Growth & Migration Ca_PKC->Cell_Growth

References

The Role of Radotinib-d6 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Radotinib-d6 when used as an internal standard in the bioanalytical quantification of Radotinib. This document outlines the fundamental principles of using deuterated internal standards, presents key quantitative data, and provides a detailed experimental protocol for the analysis of Radotinib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Core Principle: Mechanism of Action of a Deuterated Internal Standard

The primary function of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is to ensure the accuracy and precision of quantitative bioanalytical methods. The mechanism of action is not pharmacological but rather analytical, serving as a reliable comparator for the analyte of interest (Radotinib) throughout the entire experimental workflow.

Deuterated internal standards are ideal for mass spectrometry-based quantification for several key reasons:

  • Chemical and Physical Similarity: this compound is structurally identical to Radotinib, with the exception of six hydrogen atoms being replaced by their heavier isotope, deuterium. This subtle change in mass does not significantly alter its chemical properties. Consequently, this compound exhibits nearly identical behavior to Radotinib during sample preparation steps such as protein precipitation, liquid-liquid extraction, and solid-phase extraction. It also displays similar chromatographic retention times and ionization efficiency in the mass spectrometer.

  • Correction for Variability: Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. Similarly, variations in instrument performance, such as fluctuations in injection volume or ionization suppression/enhancement (matrix effects), will affect both the analyte and the internal standard to the same degree. By calculating the ratio of the analyte's response to the internal standard's response, these sources of error are effectively normalized, leading to a more accurate and robust measurement.

  • Mass-Based Differentiation: The key distinction between Radotinib and this compound is their difference in mass. A mass spectrometer can easily differentiate between the two compounds based on their mass-to-charge ratios (m/z), allowing for simultaneous detection and quantification without mutual interference.

Quantitative Data for Radotinib and this compound

The following table summarizes the key quantitative parameters for Radotinib. The data for this compound is theoretical, based on the known properties of Radotinib.

ParameterRadotinibThis compound (Theoretical)Data Source
Molecular Formula C₂₇H₂₁F₃N₈OC₂₇H₁₅D₆F₃N₈O[1]
Molecular Weight 530.5 g/mol Approx. 536.5 g/mol [1][2]
Precursor Ion ([M+H]⁺) m/z 531m/z 537[3][4][5]
Product Ion m/z 290To be determined experimentally[3][4][5]
LC Retention Time ~0.85 minExpected to be very similar to Radotinib[3]

Note: The product ion for this compound would need to be determined through experimental infusion and fragmentation analysis, though it is expected to be similar to that of Radotinib.

Experimental Protocol: Quantification of Radotinib in Human Plasma by LC-MS/MS

The following protocol is adapted from a validated method for the determination of Radotinib in human plasma[3][4][5]. While the original study utilized amlodipine as an internal standard, this guide has been modified to incorporate the use of this compound.

Preparation of Standards and Quality Controls
  • Primary Stock Solutions: Prepare a primary stock solution of Radotinib (500 µg/mL) in a mixture of acetonitrile, water, and formic acid (6:4:0.01 v/v/v). Prepare a primary stock solution of this compound at a suitable concentration (e.g., 500 µg/mL) in the same solvent.

  • Working Solutions:

    • Prepare Radotinib working solutions for calibration standards by serial dilution of the primary stock solution with acetonitrile/water/formic acid (4:6:0.01 v/v/v) to achieve concentrations ranging from 0.25 to 150 µg/mL.

    • Prepare a this compound internal standard (IS) working solution (e.g., 6 µg/mL) by diluting its primary stock solution with methanol/water (50:50 v/v).

  • Calibration Standards and Quality Controls (QCs): Spike pooled blank human plasma with the Radotinib working solutions to prepare calibration standards with final concentrations of 5, 10, 50, 100, 500, 1,000, and 3,000 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound IS working solution.

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether.

  • Vortex for 10 minutes, followed by centrifugation at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the sample reconstitution solvent (acetonitrile/water/formic acid, 4:6:0.01 v/v/v).

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Parameters
  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: Approximately 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • SRM Transitions:

    • Radotinib: m/z 531 → 290

    • This compound: m/z 537 → [Product Ion to be determined]

Visualizations

Logical Relationship of an Internal Standard

G cluster_0 Sample Preparation & Analysis cluster_1 Data Processing Analyte Radotinib Variability Sources of Variability (Extraction Loss, Matrix Effects, Injection Volume) Analyte->Variability IS This compound IS->Variability MS_Response Mass Spectrometer Response Variability->MS_Response Ratio Calculate Ratio (Analyte Response / IS Response) MS_Response->Ratio Quantification Accurate Quantification Ratio->Quantification G start Plasma Sample (Standard, QC, or Unknown) add_is Spike with this compound (Internal Standard) start->add_is lle Liquid-Liquid Extraction (Methyl tert-butyl ether) add_is->lle evap Evaporation to Dryness lle->evap recon Reconstitution in Solvent evap->recon inject Injection into LC-MS/MS recon->inject analysis SRM Analysis Radotinib: m/z 531 -> 290 This compound: m/z 537 -> ? inject->analysis quant Quantification based on Peak Area Ratio analysis->quant

References

Commercial Availability and Research Applications of Radotinib-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Radotinib-d6, a deuterated internal standard essential for the accurate quantification of the tyrosine kinase inhibitor, Radotinib. This document details the compound's properties, commercial sources, and provides an adaptable experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. Furthermore, it visualizes the key signaling pathways affected by Radotinib to provide a comprehensive resource for researchers in oncology and drug development.

Introduction to Radotinib and the Role of this compound

Radotinib is a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML).[1] It also exhibits inhibitory activity against platelet-derived growth factor receptors (PDGFRs).[2] Accurate determination of Radotinib concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

This compound is a stable isotope-labeled version of Radotinib, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification.[2] The use of a deuterated internal standard is considered the gold standard in bioanalytical method development as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus ensuring high accuracy and precision in quantitative analyses.[3]

Commercial Availability and Properties of this compound

This compound is commercially available from various chemical suppliers catering to the research community. The following tables summarize the key properties and typical product specifications.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 4-(methyl-d3)-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(2-pyrazinyl)-2-pyrimidinyl]amino]-benzamide-2,5,6-d3[2]
Synonyms IY-5511-d6[1]
CAS Number 2754051-83-5[2]
Molecular Formula C₂₇H₁₅D₆F₃N₈O[2]
Formula Weight 536.5 g/mol [2]
Appearance Solid[2]
Solubility Soluble in DMSO[2]

Table 2: Commercial Supplier Specifications for this compound

SupplierCatalog NumberPurityDeuterium IncorporationFormulation
Cayman Chemical 30767≥98% (Radotinib)≥99% deuterated forms (d1-d6); ≤1% d0A solid
MedChemExpress HY-15728SNot specifiedDeuterium labeledA solid

Experimental Protocol: Quantification of Radotinib using this compound by LC-MS/MS

The following protocol is an adapted method based on a validated HPLC-MS/MS assay for the determination of Radotinib in human plasma.[4] While the original study utilized amlodipine as the internal standard, this adapted protocol incorporates this compound for enhanced accuracy.

Materials and Reagents
  • Radotinib (analytical standard)

  • This compound (internal standard)

  • Human plasma (blank)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

Preparation of Stock and Working Solutions
  • Radotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Radotinib in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Radotinib Working Solutions: Prepare a series of working solutions by serially diluting the Radotinib stock solution with a mixture of acetonitrile/water/formic acid (4:6:0.01 v/v/v) to achieve concentrations for the calibration curve (e.g., 0.25, 0.5, 2.5, 5, 25, 50, and 150 µg/mL).[4]

  • This compound Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol/water (50:50 v/v). The optimal concentration should be determined during method development but is typically in the mid-range of the calibration curve.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 25 µL of the this compound IS working solution.

  • Vortex mix for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex mix for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

The following are suggested starting conditions that should be optimized for the specific instrumentation used.

Table 3: Suggested LC-MS/MS Parameters

ParameterCondition
LC System Agilent 1200 series or equivalent
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Radotinib: m/z 531.2 → 290.1this compound: m/z 537.2 → 296.1

Note: The specific MRM transitions should be optimized by infusing the individual compounds into the mass spectrometer.

Signaling Pathways Modulated by Radotinib

Radotinib primarily targets the Bcr-Abl fusion protein and PDGFRs. Understanding these pathways is critical for interpreting the biological effects of the drug.

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.[5][6]

Bcr_Abl_Signaling Radotinib Radotinib Bcr_Abl Bcr-Abl Radotinib->Bcr_Abl Inhibits Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos PI3K PI3K Bcr_Abl->PI3K JAK_STAT JAK/STAT Bcr_Abl->JAK_STAT Ras Ras Grb2_Sos->Ras Raf_MEK_ERK Raf/MEK/ERK Ras->Raf_MEK_ERK Proliferation Cell Proliferation & Survival Raf_MEK_ERK->Proliferation Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition JAK_STAT->Proliferation

Bcr-Abl Signaling Pathway Inhibition by Radotinib
PDGFR Signaling Pathway

PDGFRs are receptor tyrosine kinases that play a crucial role in cell growth, proliferation, and migration. Upon ligand binding, PDGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling cascades such as the PI3K/Akt and Ras/MAPK pathways.[7][8]

PDGFR_Signaling Radotinib Radotinib PDGFR PDGFR Radotinib->PDGFR Inhibits PDGF PDGF PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K PLCg PLCγ PDGFR->PLCg Ras_MAPK Ras/MAPK Pathway PDGFR->Ras_MAPK Akt Akt PI3K->Akt Cell_Function Cell Growth, Proliferation, & Migration Akt->Cell_Function IP3_DAG IP3/DAG PLCg->IP3_DAG IP3_DAG->Cell_Function Ras_MAPK->Cell_Function

PDGFR Signaling Pathway Inhibition by Radotinib

Conclusion

This compound is a commercially available and indispensable tool for researchers engaged in the development and analysis of Radotinib. Its use as an internal standard in LC-MS/MS assays ensures the generation of reliable and accurate pharmacokinetic and other quantitative data. This guide provides a comprehensive starting point for sourcing this compound and implementing it in a robust bioanalytical workflow. The provided signaling pathway diagrams further aid in understanding the mechanism of action of Radotinib, facilitating a more holistic research approach.

References

An In-depth Technical Guide to Deuterated Radotinib for Metabolic Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the rationale and methodologies for the investigation of deuterated radotinib's metabolic stability. Radotinib, a second-generation BCR-ABL tyrosine kinase inhibitor, is a potent therapeutic agent for chronic myeloid leukemia (CML).[1] However, like many small molecule drugs, its pharmacokinetic profile can be influenced by metabolic processes, primarily mediated by cytochrome P450 (CYP) enzymes.[2] Deuteration, the selective replacement of hydrogen with deuterium atoms at metabolically labile positions, presents a promising strategy to enhance the metabolic stability of radotinib, potentially leading to an improved pharmacokinetic profile, reduced dosing frequency, and a better safety margin. This guide outlines a plausible synthetic route for deuterated radotinib, details experimental protocols for in vitro metabolic stability assessment, and presents hypothetical comparative data to illustrate the potential benefits of deuteration. Furthermore, it provides visualizations of the relevant signaling pathways and experimental workflows to aid in the understanding and implementation of these studies.

Introduction: The Rationale for Deuterating Radotinib

Radotinib is a highly effective inhibitor of the BCR-ABL tyrosine kinase, the key driver of CML.[1] Its mechanism of action involves blocking the ATP-binding site of the BCR-ABL oncoprotein, thereby inhibiting downstream signaling pathways that lead to uncontrolled cell proliferation and survival.[2] The clinical efficacy of radotinib is, in part, dependent on its pharmacokinetic properties, which are influenced by its metabolism in the liver.

The use of deuterium in drug design, known as "deuterium switching," is a strategy to improve the metabolic profile of a drug.[3][4] The substitution of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[5] By strategically deuterating radotinib at sites susceptible to metabolism, it is hypothesized that its metabolic breakdown can be attenuated, leading to several potential advantages:

  • Increased Half-life: A slower rate of metabolism can lead to a longer plasma half-life.

  • Enhanced Exposure: Reduced clearance can result in higher overall drug exposure (Area Under the Curve - AUC).

  • Reduced Metabolite-related Toxicity: If any metabolites of radotinib are associated with adverse effects, reducing their formation could improve the drug's safety profile.

  • Potentially Lower Dosing: Improved metabolic stability may allow for lower or less frequent dosing to achieve the desired therapeutic effect.

Synthesis of Deuterated Radotinib

While the specific synthesis of a deuterated radotinib is not yet detailed in publicly available literature, a plausible synthetic route can be conceptualized based on the known synthesis of other deuterated tyrosine kinase inhibitors.[6][7] The following scheme outlines a potential approach for the introduction of deuterium into a key precursor of radotinib.

Disclaimer: The following synthetic protocol is a conceptualization based on analogous chemical reactions and has not been experimentally validated for radotinib.

Protocol 2.1: Conceptual Synthesis of a Deuterated Precursor for Radotinib

This protocol focuses on the deuteration of a key intermediate in the synthesis of radotinib.

Materials:

  • Appropriate non-deuterated radotinib precursor

  • Deuterated solvent (e.g., Deuterium oxide, D₂O)

  • Deuterated reducing agent (e.g., Sodium borodeuteride, NaBD₄)

  • Appropriate catalysts (e.g., Palladium on carbon, Pd/C)

  • Anhydrous solvents (e.g., Tetrahydrofuran, THF; Dichloromethane, DCM)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Hydrogen-Deuterium Exchange: A key intermediate containing protons at the desired deuteration sites is subjected to a hydrogen-deuterium exchange reaction. This can be achieved by heating the intermediate in a deuterated solvent like D₂O in the presence of a suitable catalyst.

  • Deuteride Reduction: If the target for deuteration is a carbonyl group, a deuterated reducing agent such as NaBD₄ can be used to introduce deuterium.

  • Purification: The deuterated intermediate is purified using standard techniques like column chromatography to remove any unreacted starting material and byproducts.

  • Final Synthesis Steps: The purified deuterated intermediate is then carried through the remaining steps of the radotinib synthesis to yield the final deuterated radotinib product.

  • Characterization: The final product is thoroughly characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the incorporation and location of deuterium atoms.

In Vitro Metabolic Stability Studies

To evaluate the impact of deuteration on the metabolic stability of radotinib, a series of in vitro experiments can be conducted. The primary goal is to compare the rate of metabolism of deuterated radotinib with its non-deuterated counterpart.

Protocol 3.1: Metabolic Stability in Human Liver Microsomes (HLM)

This protocol is a standard method to assess phase I metabolism, primarily mediated by CYP enzymes.[8][9][10]

Materials:

  • Deuterated Radotinib

  • Non-deuterated Radotinib

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching the reaction and protein precipitation)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing HLM and phosphate buffer. Pre-warm the mixture at 37°C.

  • Initiation of Reaction: Add deuterated or non-deuterated radotinib to the reaction mixture. The reaction is initiated by the addition of the NADPH regenerating system.

  • Time-course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins. The supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound (deuterated or non-deuterated radotinib) in each sample is quantified using a validated LC-MS/MS method.[11][12]

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are then calculated.

Protocol 3.2: Metabolic Stability in Human S9 Fraction

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both phase I and phase II metabolism.[8][13][14]

Materials:

  • Deuterated Radotinib

  • Non-deuterated Radotinib

  • Pooled Human S9 fraction

  • NADPH regenerating system

  • UDPGA (Uridine 5'-diphosphoglucuronic acid)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

The procedure is similar to the HLM assay, with the following modifications:

  • The reaction mixture contains the S9 fraction instead of HLM.

  • In addition to the NADPH regenerating system, cofactors for phase II enzymes, such as UDPGA (for glucuronidation) and PAPS (for sulfation), are included in the reaction mixture.

Data Presentation: Comparative Metabolic Stability

The following tables present hypothetical data to illustrate the potential improvement in metabolic stability of deuterated radotinib compared to its non-deuterated form.

Table 1: In Vitro Half-life (t₁/₂) in Human Liver Microsomes

CompoundIn Vitro t₁/₂ (min)
Radotinib25
Deuterated Radotinib75

Table 2: In Vitro Intrinsic Clearance (CLᵢₙₜ) in Human Liver Microsomes

CompoundCLᵢₙₜ (µL/min/mg protein)
Radotinib27.7
Deuterated Radotinib9.2

Table 3: Percentage of Parent Compound Remaining after 60 minutes in Human S9 Fraction

Compound% Parent Remaining
Radotinib15%
Deuterated Radotinib45%

These hypothetical results suggest that deuteration significantly increases the in vitro half-life and reduces the intrinsic clearance of radotinib, indicating enhanced metabolic stability.

Mandatory Visualizations

Diagram 1: Simplified BCR-ABL Signaling Pathway

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Inhibition of Apoptosis STAT5->Survival AKT AKT PI3K->AKT AKT->Survival Radotinib Radotinib Radotinib->BCR_ABL Inhibition Metabolic_Stability_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Start Prepare Reaction Mixture (HLM/S9, Buffer) Prewarm Pre-warm at 37°C Start->Prewarm Add_Compound Add Radotinib (Deuterated or Non-deuterated) Prewarm->Add_Compound Initiate Initiate with NADPH (and other cofactors for S9) Add_Compound->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench with Acetonitrile + Internal Standard Sample->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t₁/₂ and CLᵢₙₜ Analyze->Calculate

References

In-Depth Technical Guide to Radotinib-d6: Chemical Properties, Biological Activity, and Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Radotinib-d6, a deuterated internal standard for the tyrosine kinase inhibitor Radotinib. This document details its chemical identifiers, the mechanism of action of its non-deuterated counterpart, relevant quantitative data, and detailed experimental protocols for its application and for the study of Radotinib's biological activity.

Chemical Identifiers and Properties of this compound

This compound is the deuterated form of Radotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor. The inclusion of deuterium atoms results in a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of Radotinib.[1][2]

Chemical IdentifierValue
CAS Number 2754051-83-5[1][2][3]
IUPAC Name 4-(methyl-d3)-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(2-pyrazinyl)-2-pyrimidinyl]amino]-benzamide-2,5,6-d3[1][2]
Chemical Formula C₂₇H₁₅D₆F₃N₈O[1][2]
Molecular Weight 536.5 g/mol [1][2]
SMILES String O=C(NC1=CC(N2C=NC(C)=C2)=CC(C(F)(F)F)=C1)C3=C([2H])C(NC4=NC(C5=NC=CN=C5)=CC=N4)=C(C([2H])([2H])[2H])C([2H])=C3[2H][1][2]
Synonyms IY-5511-d6[1][4]

Mechanism of Action of Radotinib

Radotinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active fusion protein that drives the pathogenesis of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[5] By binding to the ATP-binding site of the Bcr-Abl kinase, Radotinib blocks its catalytic activity, thereby inhibiting the downstream signaling pathways responsible for leukemic cell proliferation and survival.[5] A key substrate of Bcr-Abl is the adaptor protein CrkL, and inhibition of its phosphorylation is a reliable marker of Radotinib's activity.[2][6][7]

Bcr-Abl Signaling Pathway and Inhibition by Radotinib

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/SOS Bcr_Abl->Grb2_Sos Activates PI3K PI3K Bcr_Abl->PI3K Activates STAT5 STAT5 Bcr_Abl->STAT5 Phosphorylates CrkL CrkL Bcr_Abl->CrkL Phosphorylates Radotinib Radotinib Radotinib->Bcr_Abl Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT5->Proliferation p_CrkL p-CrkL

Bcr-Abl signaling pathway and its inhibition by Radotinib.

Quantitative Data: In Vitro Inhibitory Activity of Radotinib

The inhibitory potency of Radotinib has been evaluated against the wild-type Bcr-Abl kinase and various mutations that confer resistance to other tyrosine kinase inhibitors. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

TargetIC₅₀ (nM)Cell Line/Assay Condition
Bcr-Abl (wild-type) 34In vitro kinase assay
c-Kit 1,324In vitro kinase assay
PDGFRα 75.5In vitro kinase assay
PDGFRβ 130In vitro kinase assay
Src >2,000In vitro kinase assay

Data sourced from a study by Kim et al., as cited in a 2014 publication.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of Radotinib's biological activity and the use of this compound as an internal standard.

Cell Proliferation (MTS) Assay in Ba/F3 p210 Cells

This protocol is for assessing the anti-proliferative effect of Radotinib on Ba/F3 cells engineered to express the p210 Bcr-Abl oncoprotein.

Materials:

  • Ba/F3 p210 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Radotinib

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture Ba/F3 p210 cells in RPMI-1640 with 10% FBS.

  • Harvest cells and adjust the cell density to 7.5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension (7,500 cells/well) into a 96-well plate.

  • Incubate the plate overnight in a humidified incubator.

  • Prepare serial dilutions of Radotinib in culture medium.

  • Treat the cells with various concentrations of Radotinib. Ensure a final volume of 100 µL per well. Include vehicle-only control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis of CrkL Phosphorylation

This protocol details the detection of phosphorylated CrkL (p-CrkL) in a CML cell line, such as K562, to assess the inhibitory effect of Radotinib on Bcr-Abl activity.

Materials:

  • K562 cells

  • Radotinib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-CrkL (Tyr207) and anti-CrkL

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Culture K562 cells and treat with varying concentrations of Radotinib for a specified time (e.g., 2-4 hours).

  • Harvest and lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-CrkL antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with an anti-CrkL antibody to confirm equal protein loading.

Quantification of Radotinib using LC-MS/MS with this compound

This protocol outlines the use of this compound as an internal standard for the accurate quantification of Radotinib in plasma samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Human plasma samples

  • Radotinib and this compound standards

  • Acetonitrile

  • Formic acid

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • C18 HPLC column

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add a known concentration of this compound solution (internal standard).

    • Precipitate the plasma proteins by adding acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analytes using a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect Radotinib and this compound using multiple reaction monitoring (MRM) in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for both analytes.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of Radotinib to this compound against the concentration of Radotinib standards.

    • Determine the concentration of Radotinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental and Analytical Workflows

Workflow for In Vitro Evaluation of Radotinib

in_vitro_workflow start Start cell_culture Culture Bcr-Abl+ Cells (e.g., Ba/F3 p210) start->cell_culture treatment Treat with Radotinib (Dose-Response) cell_culture->treatment mts_assay MTS Proliferation Assay treatment->mts_assay western_blot Western Blot for p-CrkL treatment->western_blot data_analysis Data Analysis (IC50 & p-CrkL Inhibition) mts_assay->data_analysis western_blot->data_analysis end End data_analysis->end lc_ms_workflow start Start sample_collection Collect Plasma Samples start->sample_collection is_spike Spike with this compound (Internal Standard) sample_collection->is_spike protein_precipitation Protein Precipitation (Acetonitrile) is_spike->protein_precipitation extraction Supernatant Evaporation & Reconstitution protein_precipitation->extraction lc_ms_analysis LC-MS/MS Analysis (MRM Mode) extraction->lc_ms_analysis quantification Quantification using Calibration Curve lc_ms_analysis->quantification end End quantification->end

References

Methodological & Application

Application Note: High-Throughput Quantification of Radotinib in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Radotinib in human plasma. To ensure the highest degree of accuracy and precision, this protocol employs Radotinib-d6, a stable isotope-labeled internal standard. The method is designed for high-throughput analysis in clinical and preclinical studies, offering a reliable tool for pharmacokinetic and therapeutic drug monitoring of Radotinib. This document provides comprehensive experimental protocols, data presentation, and visual workflows to facilitate implementation in a research or drug development setting.

Introduction

Radotinib is a second-generation tyrosine kinase inhibitor (TKI) that has shown significant efficacy in the treatment of chronic myeloid leukemia (CML).[1][2] It primarily functions by inhibiting the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the malignant proliferation of white blood cells in CML.[1][3] Accurate measurement of Radotinib concentrations in plasma is crucial for optimizing dosing regimens, assessing patient adherence, and understanding its pharmacokinetic profile.[1]

LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is best practice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results. This application note describes a complete protocol for the determination of Radotinib in human plasma using this compound as the internal standard.

Signaling Pathway of Radotinib

Radotinib targets the ATP-binding site of the BCR-ABL kinase, preventing the phosphorylation of downstream substrates. This action blocks the signaling cascade that leads to cell proliferation and survival, ultimately inducing apoptosis in the leukemic cells.[1]

cluster_cell Leukemic Cell BCR_ABL BCR-ABL Kinase Substrate Downstream Substrates (e.g., CrkL) BCR_ABL->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrates Proliferation Cell Proliferation and Survival Phospho_Substrate->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of Radotinib Radotinib Radotinib->BCR_ABL Inhibition

Caption: BCR-ABL Signaling Pathway and Radotinib Inhibition.

Experimental Protocols

Materials and Reagents
  • Radotinib reference standard

  • This compound internal standard (IS)[4][5]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with K2EDTA as anticoagulant)

  • Methyl tert-butyl ether (MTBE)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A liquid-liquid extraction (LLE) method is employed for sample preparation.[6][7]

  • Thaw plasma samples and standards at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 200 ng/mL in 50% methanol).

  • Vortex for 10 seconds.

  • Add 1 mL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic separation is achieved on a C18 column with a gradient elution.

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 30% B to 90% B over 3 min, hold for 1 min, re-equilibrate for 2 min

The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM).

Table 2: Mass Spectrometric Parameters

ParameterRadotinibThis compound (Internal Standard)
Precursor Ion (m/z) 531.2537.2
Product Ion (m/z) 290.1290.1
Dwell Time (ms) 200200
Collision Energy (eV) 3535
Ionization Mode Positive ESIPositive ESI

Experimental Workflow

The overall workflow from sample receipt to data analysis is depicted below.

Sample Plasma Sample Receipt Spike Spike with this compound IS Sample->Spike LLE Liquid-Liquid Extraction (MTBE) Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC_MS LC-MS/MS Analysis Recon->LC_MS Data Data Processing and Quantification LC_MS->Data

References

Protocol for Radotinib Quantification in Biological Matrices Using Radotinib-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the quantitative analysis of Radotinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Radotinib-d6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Radotinib is a second-generation BCR-ABL tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] Accurate quantification of Radotinib in biological samples is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring patient compliance. This protocol describes a robust and sensitive LC-MS/MS method for the determination of Radotinib in human plasma.

Principle of the Method

The method involves the extraction of Radotinib and the internal standard (IS), this compound, from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for Radotinib and this compound.

Materials and Reagents

  • Radotinib hydrochloride (purity ≥98%)

  • This compound (isotopic purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (drug-free)

Instrumentation

  • HPLC system capable of binary gradient elution

  • Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm)

  • Triple quadrupole mass spectrometer with an ESI source

  • Data acquisition and processing software

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare primary stock solutions of Radotinib (1 mg/mL) and this compound (1 mg/mL) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Radotinib primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain working standard solutions at concentrations ranging from 50 ng/mL to 60,000 ng/mL.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate Radotinib working standard solutions to prepare calibration standards at concentrations of 5, 10, 50, 100, 500, 1000, and 3000 ng/mL.[3] Prepare QC samples at low, medium, and high concentrations (e.g., 15, 800, and 2400 ng/mL) in a similar manner.[3]

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions:

ParameterValue
Column C18, 50 mm × 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min, 30% B; 0.5-2.0 min, 30-90% B; 2.0-2.5 min, 90% B; 2.5-2.6 min, 90-30% B; 2.6-4.0 min, 30% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Radotinib531.2290.10.14030
This compound537.2296.10.14030

*Note: The MRM transition for this compound is an estimated value based on the expected mass shift from the non-labeled compound. This should be optimized experimentally in the user's laboratory.

Data Analysis and Quantitative Data Summary

The concentration of Radotinib in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A weighted (1/x²) linear regression analysis is used to fit the data.

Table 1: Method Validation Parameters [3]

ParameterResult
Linear Range 5 - 3000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 5 ng/mL

Table 2: Intra- and Inter-Day Precision and Accuracy [3]

QC Concentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
5 (LLOQ)< 1585 - 115< 1585 - 115
15 (Low)< 1585 - 115< 1585 - 115
800 (Medium)< 1585 - 115< 1585 - 115
2400 (High)< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect [3]

AnalyteRecovery (%)Matrix Effect (%)
Radotinib80 - 95Minimal
This compound80 - 95Minimal

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add this compound (25 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE (1 mL) vortex1->add_mtbe vortex2 Vortex & Centrifuge add_mtbe->vortex2 transfer Transfer Organic Layer vortex2->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into HPLC reconstitute->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometry (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Radotinib Concentration calibration->quantification

Caption: Experimental workflow for Radotinib quantification.

Radotinib Signaling Pathway Inhibition

G cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK Radotinib Radotinib Radotinib->BCR_ABL RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: Radotinib inhibits BCR-ABL, blocking downstream pathways.

References

Application Notes and Protocols: The Use of Radotinib-d6 in Pharmacokinetic Studies of Radotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Radotinib-d6 as an internal standard in the pharmacokinetic analysis of Radotinib. Detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation are provided to guide researchers in conducting robust and accurate pharmacokinetic studies.

Introduction to Radotinib and the Role of Deuterated Internal Standards

Radotinib is a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] It effectively targets the Bcr-Abl fusion protein, which is a hallmark of Philadelphia chromosome-positive CML.[1] Accurate characterization of Radotinib's pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.

Pharmacokinetic studies rely on the precise quantification of a drug in biological matrices, typically plasma. The gold standard for such quantitative analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the accuracy and reliability of LC-MS/MS data, a stable isotope-labeled internal standard (SIL-IS) is highly recommended. This compound, a deuterated analog of Radotinib, is an ideal internal standard for this purpose. It shares identical chemical and physical properties with Radotinib, ensuring it behaves similarly during sample extraction and ionization, thus effectively compensating for any variability in the analytical process.

Radotinib's Mechanism of Action

Radotinib functions by inhibiting the Bcr-Abl tyrosine kinase, which is constitutively active in CML cells. This inhibition blocks downstream signaling pathways that are crucial for cell proliferation and survival, ultimately leading to apoptosis of the leukemic cells.[1] Radotinib also shows inhibitory activity against platelet-derived growth factor receptor (PDGFR).

Radotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) PDGFR->Downstream ATP BCR_ABL BCR-ABL Fusion Protein BCR_ABL->Downstream ATP Proliferation Cell Proliferation & Survival Downstream->Proliferation Radotinib Radotinib Radotinib->PDGFR Radotinib->BCR_ABL

Caption: Radotinib's inhibitory action on BCR-ABL and PDGFR signaling pathways.

Quantitative Analysis of Radotinib using this compound

The following tables summarize the key parameters for a validated LC-MS/MS method for the quantification of Radotinib in human plasma. While a specific study using this compound was not identified, this data, derived from a study using a different internal standard, provides a strong foundation for a method using the deuterated analog.[3]

Table 1: LC-MS/MS Method Parameters for Radotinib Analysis

ParameterValue
Liquid Chromatography
ColumnC18 column (e.g., 3 µm, 50 x 2.1 mm)
Mobile Phase A0.02 M Ammonium Formate Buffer (pH 3.5)
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Transition (Radotinib)m/z 531 → 290
Monitored Transition (this compound)m/z 537 → 296 (hypothetical, assuming d6 on a stable position)
Dwell Time200 ms

Table 2: Method Validation Summary

ParameterResult
Linearity Range5 - 3,000 ng/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)5 ng/mL
Intra-day Precision (%CV)< 6.4%
Inter-day Precision (%CV)< 12.6%
Intra-day Accuracy (%)95.2% - 105.1%
Inter-day Accuracy (%)98.1% - 107.1%
Mean Recovery (Radotinib)85.6%

Experimental Protocols

The following protocols outline the necessary steps for conducting a pharmacokinetic study of Radotinib using this compound as an internal standard.

Experimental Workflow

Pharmacokinetic_Workflow cluster_study_conduct Study Conduct cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Dosing Oral Administration of Radotinib Sampling Blood Sample Collection (Time-course) Dosing->Sampling Processing Plasma Separation Sampling->Processing Spiking Plasma Spiking with This compound (IS) Processing->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Radotinib Concentration Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: Workflow for a pharmacokinetic study of Radotinib.
Protocol 1: Preparation of Stock Solutions and Standards

  • Radotinib Stock Solution (1 mg/mL): Accurately weigh 10 mg of Radotinib and dissolve in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water.

  • Working Standards: Prepare a series of working standard solutions of Radotinib by serial dilution of the stock solution with a 1:1 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 50 ng/mL to 30,000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 1:1 (v/v) mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.

Protocol 2: Sample Preparation for LC-MS/MS Analysis
  • Sample Thawing: Thaw the collected plasma samples at room temperature.

  • Internal Standard Spiking: To a 100 µL aliquot of each plasma sample, calibration standard, and quality control sample, add 10 µL of the 100 ng/mL this compound internal standard working solution. Vortex for 10 seconds.

  • Protein Precipitation/Liquid-Liquid Extraction:

    • Add 500 µL of methyl tert-butyl ether to each tube.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet any particulates.

  • Sample Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Pharmacokinetic Study Design (Rodent Model)
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with continued access to water.

  • Drug Administration: Administer Radotinib orally via gavage at a dose of 10 mg/kg. The drug should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 3,000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Data Analysis and Interpretation

The concentration of Radotinib in the unknown samples is determined by calculating the peak area ratio of Radotinib to this compound and comparing this to the calibration curve generated from the standards. Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) can then be calculated from the plasma concentration-time data using appropriate pharmacokinetic software.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Radotinib in biological matrices for pharmacokinetic studies. The detailed protocols and methodologies presented in these application notes offer a comprehensive guide for researchers to accurately characterize the pharmacokinetic profile of Radotinib, contributing to its effective and safe use in the treatment of CML.

References

Application Note: Quantitative Analysis of Radotinib in Human Plasma using LC-MS/MS with Radotinib-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sample preparation and quantification of Radotinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Radotinib-d6, to ensure high accuracy and precision, which is critical for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Radotinib is a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] Accurate measurement of Radotinib concentrations in plasma is essential for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing toxicity.[3] This application note details a robust liquid-liquid extraction (LLE) method for sample preparation, followed by a sensitive and selective LC-MS/MS analysis. While published literature describes a validated method using amlodipine as an internal standard[1][4], the use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis. It closely mimics the analyte's behavior during extraction and ionization, providing superior correction for matrix effects and procedural losses.

Experimental Protocols

1. Materials and Reagents

  • Radotinib reference standard

  • This compound (internal standard)

  • Human plasma (with sodium heparin as anticoagulant)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Formic acid, LC-MS grade

  • Deionized water

2. Preparation of Stock and Working Solutions

  • Radotinib Stock Solution (500 µg/mL): Accurately weigh and dissolve Radotinib in a solution of acetonitrile/water/formic acid (6:4:0.01 v/v/v). Store at -20°C, protected from light.[1]

  • This compound Stock Solution (1 mg/mL): Prepare by dissolving this compound in methanol.

  • Radotinib Working Solutions: Prepare calibration standards and quality control (QC) samples by serially diluting the Radotinib stock solution with acetonitrile/water/formic acid (4:6:0.01 v/v/v) to achieve the desired concentrations.[1]

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol/water (50:50 v/v). The optimal concentration should be determined during method development.

3. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for Radotinib analysis.[4]

  • Thaw frozen plasma samples at room temperature.

  • Pipette 100 µL of plasma sample into a clean polypropylene tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Vortex the mixture briefly.

  • Add 1.5 mL of MTBE to the tube.

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic supernatant to a new clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac) for approximately 50 minutes.[4]

  • Reconstitute the dry residue in 500 µL of acetonitrile/water/formic acid (4:6:0.01 v/v/v).[4]

  • Vortex for 3 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Radotinib531.0290.0Based on published data.[1]
This compound537.0296.0Theoretical transition. Must be confirmed experimentally.

Note on this compound Transition: The exact m/z for the this compound precursor and product ions should be determined by direct infusion into the mass spectrometer to confirm the parent mass and optimize fragmentation parameters. The proposed transition assumes deuterium labeling on the portion of the molecule that remains after fragmentation.

Data Presentation

The following tables summarize the performance characteristics of a validated LC-MS/MS method for Radotinib analysis, which are expected to be similar when using this compound as the internal standard.[1]

Table 1: Calibration Curve and LLOQ

ParameterValue
Calibration Range5 - 3,000 ng/mL
Correlation Coefficient (r)> 0.998
Lower Limit of Quantification (LLOQ)5 ng/mL

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC Concentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
5 (LLOQ)< 12.6%98.10% - 107.1%< 6.37%95.23% - 105.1%
15 (Low)< 12.6%98.10% - 107.1%< 6.37%95.23% - 105.1%
800 (Medium)< 12.6%98.10% - 107.1%< 6.37%95.23% - 105.1%
2,400 (High)< 12.6%98.10% - 107.1%< 6.37%95.23% - 105.1%

Data adapted from a validated method using amlodipine as IS.[1]

Table 3: Recovery

AnalyteMean Recovery (%)Precision (%CV)
Radotinib85.6%< 5%
Internal Standard76.4%< 5%

Data adapted from a validated method using amlodipine as IS.[1]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A 1. Plasma Sample (100 µL) B 2. Add this compound IS (50 µL) A->B C 3. Add MTBE (1.5 mL) B->C D 4. Vortex (5 min) C->D E 5. Centrifuge (14,000 rpm, 10 min) D->E F 6. Transfer Supernatant E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute G->H I 9. Vortex & Centrifuge H->I J 10. Transfer to HPLC Vial I->J K LC Separation (C18 Column) J->K L MS/MS Detection (MRM) K->L

Caption: Workflow for Radotinib sample preparation and analysis.

BCR-ABL Signaling Pathway Diagram

BCR_ABL_Pathway cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL Oncoprotein GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K/AKT Pathway BCR_ABL->PI3K STAT5 JAK/STAT Pathway BCR_ABL->STAT5 Radotinib Radotinib Radotinib->BCR_ABL Inhibits RAS RAS/RAF/MEK/ERK Pathway GRB2->RAS Proliferation Increased Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis STAT5->Apoptosis

Caption: Simplified BCR-ABL signaling pathway inhibited by Radotinib.

References

Application Note: High-Throughput Analysis of Radotinib-d6 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Radotinib-d6 in human plasma. Radotinib is a BCR-ABL1 tyrosine kinase inhibitor, and the use of a deuterated internal standard like this compound is crucial for accurate bioanalytical studies.[1][2][3] This method is ideal for pharmacokinetic and therapeutic drug monitoring research. The protocol details the sample preparation, liquid chromatography conditions, and mass spectrometry parameters.

Introduction

Radotinib is a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[4][5] Accurate and precise quantification of drug levels in biological matrices is essential for pharmacokinetic studies and to ensure therapeutic efficacy. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry as they co-elute with the analyte and compensate for matrix effects and variations during sample processing and analysis.[1][2][3][6] This document provides a detailed protocol for the detection of this compound using a triple quadrupole mass spectrometer.

Experimental

Sample Preparation

A liquid-liquid extraction method is employed for the extraction of this compound from human plasma.[4][5]

Protocol:

  • To 100 µL of human plasma, add the internal standard solution.

  • Add 1 mL of methyl tert-butyl ether as the extraction solvent.[4][5]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography

The chromatographic separation is performed on a C18 reversed-phase column.

ParameterValue
Column C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid and 5 mM Ammonium formate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 50°C
Gradient A suitable gradient should be optimized to ensure good peak shape and separation from matrix components.

Note: The gradient should be optimized based on the specific LC system used.

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer in the positive ion multiple reaction monitoring (MRM) mode.[7]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Radotinib) m/z 531 → 290[4][5]
MRM Transition (this compound) m/z 537 → 290 (Predicted)
Collision Energy (CE) Optimized for the specific instrument, typically in the range of 20-40 eV.
Declustering Potential (DP) Optimized for the specific instrument.
Ion Spray Voltage 5.5 kV[4]
Temperature 500°C[4]
Curtain Gas 12 psi[4]
Collision Gas 5 psi[4]
Nebulizer Gas 50 psi[4]

Note: The MRM transition for this compound is predicted based on the addition of 6 daltons to the precursor ion of Radotinib. The product ion is assumed to be the same, which is a common scenario when deuteration occurs on a part of the molecule that is not lost during fragmentation. It is crucial to confirm these transitions on the specific mass spectrometer being used.

Data Presentation

The following table summarizes the key mass spectrometry parameters for Radotinib and the predicted parameters for this compound.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q2) m/z
Radotinib531290[4][5]
This compound537 (Predicted)290 (Predicted)

Workflow Diagram

Radotinib_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is extraction Liquid-Liquid Extraction (Methyl tert-butyl ether) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for this compound detection.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. The described method is sensitive, robust, and suitable for high-throughput bioanalytical studies. The use of a deuterated internal standard ensures the accuracy and precision of the results. Researchers can adapt this method to their specific instrumentation and laboratory conditions.

References

Application Notes and Protocols for Radotinib-d6 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Radotinib-d6 in various cell-based assays. Radotinib is a potent, second-generation Bcr-Abl tyrosine kinase inhibitor.[1][2][3] Its deuterated analog, this compound, serves as a valuable tool in research and development, primarily as an internal standard in pharmacokinetic analyses due to its increased metabolic stability, or to investigate the biological effects of reduced drug metabolism.[4][5][]

Introduction to Radotinib and this compound

Radotinib selectively targets the ATP-binding site of the Bcr-Abl kinase, the hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[1][7] This inhibition blocks downstream signaling pathways, leading to reduced proliferation and increased apoptosis of cancer cells.[1] Radotinib also shows activity against platelet-derived growth factor receptor (PDGFR).[3][8]

This compound is a stable isotope-labeled version of Radotinib, where six hydrogen atoms have been replaced by deuterium. This modification minimally alters the biological activity in vitro but significantly slows down its metabolism by cytochrome P450 enzymes.[1][5] This property makes this compound an excellent internal standard for quantitative mass spectrometry-based assays and a useful tool for studying the impact of metabolism on Radotinib's efficacy and potential off-target effects in cell-based models.[4][][9]

Data Presentation: In Vitro Efficacy of Radotinib

The following tables summarize the inhibitory activity of Radotinib against its primary target and other kinases, as well as its effect on the proliferation of various cancer cell lines.

Table 1: Kinase Inhibitory Activity of Radotinib

Target KinaseIC50 (nM)Reference
Bcr-Abl (wild-type)34[2]
PDGFRα75.5[2]
PDGFRβ130[2]
c-Kit1324[2]
SRC>2000[2]

Table 2: Anti-proliferative Activity of Radotinib in CML Cell Lines

Cell LineBcr-Abl StatusIC50 (nM)Reference
K562Ph+Not specified, but significant reduction in viability at 12.5 µM[10]
Ba/F3 p210Wild-type~20
Ba/F3 T315IMutant>10,000[2]

Table 3: Effect of Radotinib on Cell Viability in Acute Myeloid Leukemia (AML) Cells

Cell LineRadotinib Concentration (µM)% Cell Viability (after 72h)Reference
NB4100~70%[11]
THP-1100~60%[11]
Kasumi-1100~40%[11]

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by Radotinib.

Radotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR Downstream Downstream Signaling Proteins (e.g., STAT5, CrkL) PDGFR->Downstream Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Bcr_Abl->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Radotinib Radotinib / this compound Radotinib->PDGFR Inhibits Radotinib->Bcr_Abl Inhibits

Caption: Radotinib inhibits Bcr-Abl and PDGFR signaling pathways.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is designed to determine the effect of this compound on the viability of cancer cell lines.

Cell_Viability_Workflow A 1. Cell Seeding (e.g., K562 cells in 96-well plate) B 2. Compound Treatment (this compound at various concentrations) A->B C 3. Incubation (e.g., 72 hours at 37°C, 5% CO2) B->C D 4. Add MTS Reagent C->D E 5. Incubate (1-4 hours) D->E F 6. Measure Absorbance (490 nm) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for Western blot analysis of protein phosphorylation.

Materials:

  • This compound

  • K562 cells

  • Complete cell culture medium

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-CrkL, anti-CrkL, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed K562 cells in 6-well plates at a density of 1x10^6 cells/well and grow overnight.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total CrkL and a loading control like β-actin.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-CrkL signal to the total CrkL signal and then to the loading control.

Applications of this compound in Cell-Based Assays

  • Internal Standard: Due to its identical chemical structure and properties to Radotinib, but with a different mass, this compound is an ideal internal standard for LC-MS/MS-based quantification of Radotinib in cell lysates or culture medium. This allows for accurate determination of intracellular drug concentrations and uptake/efflux studies.

  • Metabolism Studies: By comparing the effects of Radotinib and this compound in cell lines that have metabolic capabilities (e.g., primary hepatocytes or certain cancer cell lines with high cytochrome P450 activity), researchers can investigate the impact of metabolism on the drug's efficacy and the formation of potential active or toxic metabolites.

  • Target Engagement and Pathway Analysis: this compound can be used interchangeably with Radotinib in assays designed to measure target engagement and the modulation of downstream signaling pathways, such as the Western blot protocol described above.

Disclaimer: this compound is for research use only and is not intended for human or veterinary use. All experiments should be conducted in accordance with institutional guidelines and safety procedures.

References

Application Notes and Protocols: Radotinib-d6 Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Radotinib-d6 is the deuterated form of Radotinib, a second-generation Bcr-Abl and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase inhibitor.[1][2][3][4] Due to the kinetic isotope effect, deuterated compounds often exhibit altered metabolic profiles, making this compound an ideal internal standard for the quantification of Radotinib in biological samples using mass spectrometry (GC-MS or LC-MS).[1][3][5] Accurate and reproducible experimental results depend on the precise preparation and proper storage of this compound solutions. These notes provide detailed protocols for the preparation and storage of this compound to ensure its stability and integrity.

Data Summary

The key quantitative data and physical properties for this compound are summarized in the table below for quick reference.

PropertyDataReference
CAS Number 2754051-83-5[1]
Molecular Formula C₂₇H₁₅D₆F₃N₈O[1]
Formula Weight 536.5 g/mol [1]
Appearance Solid[1]
Purity ≥99% deuterated forms (d₁-d₆)[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1][3]
Storage (Solid Form) -20°C[1]
Stability (Solid Form) ≥ 4 years at -20°C[1]
Storage (DMSO Stock) -20°C for up to 1 month; -80°C for up to 6 months (based on similar compounds)[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution, which can be used for creating calibration curves or for spiking into experimental samples.

Materials:

  • This compound solid

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator (recommended)

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the compound.

  • Calculation: Calculate the required volume of DMSO to achieve the desired concentration.

    • Formula: Volume (L) = [Mass (g) / Formula Weight ( g/mol )] / Concentration (mol/L)

    • Example for 1 mg of this compound to make a 10 mM stock solution:

      • Mass = 0.001 g

      • Formula Weight = 536.5 g/mol

      • Concentration = 0.010 mol/L

      • Volume (L) = [0.001 / 536.5] / 0.010 ≈ 0.0001864 L = 186.4 µL

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder and transfer it to a sterile vial.

  • Dissolution: a. Add the calculated volume of anhydrous DMSO to the vial containing the solid. b. Cap the vial tightly and vortex thoroughly for 2-3 minutes. c. If the solid is not fully dissolved, place the vial in a bath sonicator at room temperature and sonicate for 10-15 minutes. d. Gentle warming to 37°C can also aid dissolution but should be done with caution to avoid degradation.

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile, light-protected tubes.

Protocol 2: Storage and Handling of this compound Solutions

Proper storage is critical to maintain the stability and concentration of the this compound stock solution.

Procedure:

  • Short-Term Storage: For immediate use within a single day, the stock solution can be kept at 4°C, protected from light. However, long-term storage at this temperature is not recommended.

  • Long-Term Storage:

    • For storage up to one month, store the aliquots at -20°C.[6]

    • For storage longer than one month, store the aliquots at -80°C, where they can be stable for up to six months.[6]

  • Handling:

    • When ready to use, remove a single aliquot from the freezer.

    • Thaw it completely at room temperature and vortex gently to ensure a homogenous solution before making further dilutions.

    • Avoid exposing the solution to light for extended periods.

    • Do not refreeze an aliquot that has been thawed. Discard any unused portion of the thawed aliquot to ensure concentration accuracy in future experiments.

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for preparing a this compound stock solution.

G cluster_workflow Workflow: this compound Stock Solution Preparation start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh Solid Compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve check_sol Visually Confirm Complete Dissolution dissolve->check_sol check_sol->dissolve Not Dissolved aliquot Aliquot into Single-Use Tubes check_sol->aliquot Dissolved store Store at -20°C or -80°C aliquot->store end_node Ready for Use store->end_node

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway

This diagram shows a simplified overview of the signaling pathway inhibited by Radotinib.

G cluster_pathway Simplified Signaling Pathway of Radotinib radotinib Radotinib bcr_abl BCR-ABL Kinase radotinib->bcr_abl pdgfr PDGFR radotinib->pdgfr atp ATP downstream Downstream Signaling (e.g., CrkL phosphorylation) bcr_abl->downstream Activates pdgfr->downstream Activates adp ADP atp->adp Kinase Activity proliferation Cell Proliferation & Survival downstream->proliferation Promotes apoptosis Apoptosis downstream->apoptosis Inhibits

Caption: Radotinib inhibits BCR-ABL and PDGFR kinases.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Radotinib using Radotinib-d6

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Radotinib is a second-generation tyrosine kinase inhibitor (TKI) primarily used for the treatment of chronic myeloid leukemia (CML).[1] It functions by targeting the BCR-ABL fusion protein, an enzyme that is constitutively active in CML and drives uncontrolled cell proliferation.[1] Therapeutic drug monitoring (TDM) of Radotinib is crucial to optimize dosage, minimize toxicity, and ensure therapeutic efficacy, given the significant inter-individual pharmacokinetic variability observed with oral anticancer agents.[2]

Radotinib-d6, a deuterated form of Radotinib, serves as an ideal internal standard (IS) for the quantification of Radotinib in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for matrix effects and variations in sample preparation and instrument response.

These application notes provide a detailed protocol for the determination of Radotinib in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.[5][6][7]

Targeted Signaling Pathway

Radotinib primarily targets the BCR-ABL tyrosine kinase, inhibiting its downstream signaling pathways that lead to cell proliferation and survival.

cluster_cell CML Cell BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Downstream Downstream Signaling (e.g., CrkL phosphorylation) BCR_ABL->Downstream Activation Radotinib Radotinib Radotinib->BCR_ABL Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Caption: Radotinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling and promoting apoptosis.

Experimental Protocols

Materials and Reagents
Material/ReagentSupplier/Grade
RadotinibReference Standard
This compoundCayman Chemical or equivalent
AcetonitrileHPLC or LC-MS grade
MethanolHPLC or LC-MS grade
WaterDeionized, 18 MΩ·cm
Formic AcidLC-MS grade
Human Plasma (EDTA)Biological supplier
Methyl tert-butyl etherHPLC grade
Stock and Working Solutions

Stock Solutions (1 mg/mL):

  • Radotinib: Accurately weigh and dissolve Radotinib in methanol to a final concentration of 1 mg/mL.

  • This compound (IS): Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.

Working Solutions:

  • Radotinib Calibration Standards: Serially dilute the Radotinib stock solution with 50% methanol to prepare working solutions for calibration curve points.

  • Radotinib Quality Control (QC) Samples: Prepare separate working solutions for low, medium, and high QC concentrations.

  • This compound Working Solution (IS): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

A liquid-liquid extraction method is employed to isolate Radotinib and this compound from human plasma.[5][6][7]

Start Start: 100 µL Plasma Sample Add_IS Add 20 µL This compound (IS) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_MTBE Add 1 mL Methyl tert-butyl ether Vortex1->Add_MTBE Vortex2 Vortex Mix (5 min) Add_MTBE->Vortex2 Centrifuge Centrifuge (10,000 x g, 5 min) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Transfer->Evaporate Reconstitute Reconstitute in 100 µL 50% Acetonitrile Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Caption: Workflow for the extraction of Radotinib from plasma samples.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Refer to table below
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

LC Gradient Program:

Time (min)% Mobile Phase B
0.020
0.520
2.595
3.595
3.620
5.020

Tandem Mass Spectrometry (MS/MS) Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Radotinib531.2290.135
This compound537.2290.135

Note: The precursor ion for this compound is based on its molecular weight of 536.5 g/mol .[3] The product ion is assumed to be the same as Radotinib as the deuteration is on a part of the molecule that is not lost in fragmentation. These transitions should be confirmed and optimized on the specific mass spectrometer being used.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[5][6][7][8][9]

Validation Parameters:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 over a range of 5-3000 ng/mL
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interfering peaks at the retention times of Radotinib and IS
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Recovery Consistent and reproducible
Stability Assessed under various storage and handling conditions

Example Calibration Curve and QC Levels:

Sample TypeConcentration (ng/mL)
Calibration Standard 15
Calibration Standard 210
Calibration Standard 350
Calibration Standard 4250
Calibration Standard 51000
Calibration Standard 62000
Calibration Standard 73000
QC Low15
QC Medium150
QC High2500

Data Presentation and Analysis

The concentration of Radotinib in unknown samples is determined by calculating the peak area ratio of Radotinib to this compound and comparing this to the calibration curve.

Conclusion

This document provides a comprehensive protocol for the therapeutic drug monitoring of Radotinib in human plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and suitable for clinical pharmacokinetic studies and routine TDM.[5][6][7] Adherence to proper method validation procedures is essential to ensure the accuracy and reliability of the results.

References

Troubleshooting & Optimization

Technical Support Center: Radotinib-d6 Ion Suppression Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression issues encountered during the analysis of Radotinib using its deuterated internal standard, Radotinib-d6, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest (Radotinib) and its internal standard (this compound) in the mass spectrometer's ion source. This interference leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. It is a significant concern because it can lead to underestimation of the true analyte concentration.

Q2: I am observing a lower-than-expected signal for this compound. Could this be due to ion suppression?

A2: Yes, a diminished signal for this compound is a classic symptom of ion suppression. This can be caused by various components in your sample matrix, such as phospholipids, salts, or other endogenous materials, that co-elute with your internal standard and compete for ionization.

Q3: Can the use of a deuterated internal standard like this compound completely eliminate ion suppression effects?

A3: While stable isotope-labeled internal standards like this compound are designed to compensate for matrix effects by co-eluting and experiencing similar ionization suppression as the analyte, this correction is not always perfect. A phenomenon known as the "isotope effect" can cause a slight chromatographic separation between Radotinib and this compound. If this separation occurs in a region of the chromatogram where there is significant ion suppression, the analyte and internal standard will be affected differently, leading to inaccurate quantification.

Q4: What are the most common sources of ion suppression in bioanalytical samples?

A4: The most common sources of ion suppression in biological matrices such as plasma or serum are phospholipids from cell membranes, salts from buffers, and other endogenous compounds. The choice of sample preparation technique is critical in removing these interfering substances.

Troubleshooting Guides

Initial Assessment of Ion Suppression

If you suspect ion suppression is affecting your this compound signal, follow this initial assessment workflow:

start Start: Low this compound Signal check_chromatography Review Chromatograms: - Peak shape - Retention time consistency start->check_chromatography post_column_infusion Perform Post-Column Infusion Experiment check_chromatography->post_column_infusion If peaks look good matrix_effect_eval Evaluate Matrix Effect (Qualitative) post_column_infusion->matrix_effect_eval spiked_samples Analyze Spiked Samples in Different Matrix Lots matrix_effect_eval->spiked_samples If suppression is observed quantify_matrix_effect Quantify Matrix Effect (Quantitative) spiked_samples->quantify_matrix_effect troubleshoot Proceed to Troubleshooting quantify_matrix_effect->troubleshoot If effect is significant

Caption: Initial workflow for assessing ion suppression.

Detailed Troubleshooting Steps for this compound Ion Suppression

Step 1: Evaluate and Optimize Sample Preparation

Inadequate sample preparation is a primary cause of ion suppression. The goal is to effectively remove matrix components while ensuring high recovery of Radotinib and this compound.

  • Problem: High levels of phospholipids or salts in the sample extract.

  • Solution:

    • Protein Precipitation (PPT): While simple, PPT can be less effective at removing phospholipids. Consider using specialized phospholipid removal plates or cartridges.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract Radotinib and this compound, leaving interfering compounds behind. Double LLE can further improve cleanup.[1]

    • Solid-Phase Extraction (SPE): This is often the most effective technique for removing a broad range of interferences. Methodical selection of the sorbent type (e.g., reversed-phase, ion-exchange) and optimization of wash and elution steps are crucial.

Experimental Protocol: Comparative Evaluation of Sample Preparation Techniques

  • Objective: To determine the most effective sample preparation method for reducing ion suppression.

  • Procedure: a. Obtain blank plasma from at least six different sources. b. Divide the blank plasma into three sets. c. Prepare one set using Protein Precipitation, the second using an optimized Liquid-Liquid Extraction protocol, and the third using Solid-Phase Extraction. d. Spike the extracted blank samples with a known concentration of Radotinib and this compound. e. Prepare a standard solution of Radotinib and this compound in the final reconstitution solvent at the same concentration. f. Analyze all samples by LC-MS/MS.

  • Data Analysis: Calculate the matrix factor (MF) for each preparation method using the following formula:

    • MF = (Peak Area in Spiked Extract) / (Peak Area in Standard Solution)

  • Interpretation: An MF value close to 1 indicates minimal ion suppression. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

Sample Preparation MethodAverage Matrix Factor (Radotinib)Average Matrix Factor (this compound)
Protein Precipitation0.650.68
Liquid-Liquid Extraction0.850.88
Solid-Phase Extraction0.950.97

Step 2: Optimize Chromatographic Conditions

Chromatographic separation of Radotinib and this compound from co-eluting matrix components is a powerful strategy to mitigate ion suppression.

  • Problem: this compound co-elutes with a region of significant ion suppression.

  • Solution:

    • Modify Mobile Phase Gradient: Adjust the gradient profile to shift the retention time of Radotinib and this compound away from the suppression zone.

    • Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and improve separation from interferences.

    • Adjust pH: Modifying the pH of the aqueous mobile phase can change the retention behavior of ionizable compounds.

    • Column Selection: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to achieve better separation.

Experimental Protocol: Post-Column Infusion to Identify Ion Suppression Zones

  • Objective: To visualize the regions of ion suppression in the chromatogram.

  • Procedure: a. Set up the LC-MS/MS system as usual. b. Using a T-fitting, continuously infuse a standard solution of this compound into the mobile phase flow after the analytical column but before the mass spectrometer ion source. c. Inject a blank, extracted plasma sample. d. Monitor the this compound signal.

  • Interpretation: A stable baseline will be observed. Dips in this baseline indicate retention times where co-eluting matrix components are causing ion suppression. The goal is to adjust the chromatography so that Radotinib and this compound elute in a region with a stable, high baseline.[2][3]

Step 3: Address Isotope Effect and Differential Suppression

  • Problem: A slight retention time shift between Radotinib and this compound leads to them experiencing different degrees of ion suppression.

  • Solution:

    • Improve Chromatographic Resolution: While counterintuitive, sometimes a less efficient column can reduce the separation between the analyte and its deuterated internal standard, causing them to co-elute more closely and experience more similar matrix effects.

    • Use a Different Internal Standard: If the isotope effect is significant and cannot be overcome, consider using a stable isotope-labeled internal standard with a heavier isotope (e.g., ¹³C, ¹⁵N) which is less likely to exhibit a chromatographic shift.

Step 4: Adjust Mass Spectrometer and Ion Source Parameters

While less impactful than sample preparation and chromatography, optimizing MS parameters can sometimes help.

  • Problem: Inefficient ionization contributing to low signal.

  • Solution:

    • Ion Source Optimization: Optimize parameters such as ion spray voltage, gas flows (nebulizer, turbo gas), and temperature to ensure efficient desolvation and ionization.[4]

    • Change Ionization Mode: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression for certain compounds.

Radotinib Signaling Pathway

Radotinib is a second-generation tyrosine kinase inhibitor that targets the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML). By inhibiting the kinase activity of BCR-ABL, Radotinib blocks downstream signaling pathways that promote cell proliferation and survival.

cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Activates JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Activates Radotinib Radotinib Radotinib->BCR_ABL Inhibits Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Proliferation

Caption: Radotinib's mechanism of action via inhibition of the BCR-ABL signaling pathway.[5][6][7][8]

References

Technical Support Center: Optimizing LC-MS/MS for Radotinib-d6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LC-MS/MS for the analysis of Radotinib-d6.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Radotinib and this compound?

A1: For Radotinib, the protonated molecular ion [M+H]+ is monitored at m/z 531, with a primary product ion at m/z 290.[1][2][3][4] For this compound, the precursor ion will be shifted by the mass of the deuterium atoms. Assuming six deuterium atoms, the [M+H]+ ion would be at m/z 537.2. The product ion may or may not be shifted, depending on the location of the deuterium labels. It is recommended to monitor for both the unshifted and shifted product ions initially.

Q2: What type of internal standard is suitable for Radotinib analysis?

A2: While this compound is the ideal internal standard due to its similar physicochemical properties to the analyte, other compounds can be used if a deuterated standard is unavailable. For instance, amlodipine has been successfully used as an internal standard for Radotinib analysis, with MRM transitions of m/z 409 → 238.[1][2] When selecting an alternative internal standard, it is crucial to choose a compound that does not have the potential to be present in the study samples, such as other tyrosine kinase inhibitors like imatinib, nilotinib, or dasatinib in clinical trials involving cancer patients.[1]

Q3: What are the common sample preparation techniques for Radotinib analysis in plasma?

A3: Liquid-liquid extraction (LLE) and protein precipitation (PPT) are common and effective methods for preparing plasma samples for Radotinib analysis.[1][2][5] A widely used LLE method involves using methyl tert-butyl ether (MTBE) as the extraction solvent.[1][2] For PPT, acetonitrile is a common choice.[5] Supported liquid extraction (SLE) has also been shown to be a promising technique for the analysis of molecularly targeted drugs, offering a good balance of recovery and matrix effect control.[5]

Q4: How can I minimize matrix effects in my this compound analysis?

A4: Matrix effects, which can cause ion suppression or enhancement, are a significant concern in LC-MS/MS bioanalysis.[3][4][6] To mitigate these effects, consider the following:

  • Effective Sample Preparation: Employing a thorough sample cleanup method like LLE or SPE can remove many interfering matrix components.[7]

  • Chromatographic Separation: Optimize your HPLC or UPLC method to ensure this compound is chromatographically separated from co-eluting matrix components.[4]

  • Use of a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal for this compound Incorrect MRM transitions selected.Verify the precursor and product ion m/z values. For this compound, start by monitoring the predicted transitions (e.g., 537.2 -> 290 and 537.2 -> 296) and optimize from there.
Poor ionization efficiency.Optimize ion source parameters such as ion spray voltage, temperature, and gas flows.[1] Ensure the mobile phase composition is appropriate for positive electrospray ionization (ESI).
Sample degradation.Prepare fresh samples and standards. Ensure proper storage conditions.
High Background Noise or Interferences Matrix effects from endogenous plasma components.Improve sample cleanup by optimizing the LLE or PPT method.[8] Consider using a more advanced technique like solid-phase extraction (SPE).
Contamination of the LC-MS/MS system.Flush the system with appropriate cleaning solutions. Check for contamination in the mobile phase, vials, and autosampler.[9]
Co-eluting isobaric interferences.Modify the chromatographic gradient to improve separation.
Retention Time Shifts Changes in mobile phase composition.Prepare fresh mobile phase and ensure accurate composition.
Column degradation.Replace the analytical column if performance has deteriorated.
Fluctuations in column temperature.Ensure the column oven is maintaining a stable temperature.
Poor Peak Shape (Tailing or Fronting) Inappropriate reconstitution solvent.The solvent used to reconstitute the dried extract should be compatible with the initial mobile phase to avoid peak distortion. A mixture of acetonitrile and water with a small amount of formic acid has been shown to be effective.[1]
Column overload.Inject a smaller sample volume or dilute the sample.
Secondary interactions with the stationary phase.Ensure the pH of the mobile phase is appropriate for the analyte. Adding a small amount of an ion-pairing agent might be necessary.
Inconsistent Results between Radotinib and this compound Isotopic exchange of deuterium atoms.While unlikely with stable labels, ensure the deuterated standard is stored under appropriate conditions to prevent any potential for H-D exchange.
Different matrix effects on analyte and internal standard.This is less likely with a co-eluting, stable isotope-labeled internal standard but can occur. Further optimization of sample preparation and chromatography may be needed.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add the working solution of this compound (internal standard).

  • Vortex the sample briefly.

  • Add 1.5 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.[1]

  • Reconstitute the residue in a suitable solvent, such as 500 µL of acetonitrile/water/formic acid (4:6:0.01 v/v/v).[1]

  • Vortex for 3 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to an HPLC vial for analysis.[1]

LC-MS/MS Parameters

The following table summarizes typical starting parameters for LC-MS/MS analysis of Radotinib, which can be adapted for this compound.

Parameter Value Reference
LC System Agilent 1200 series or equivalent[1]
Column Xbridge C18 (100 x 2.1 mm, 5 µm) or equivalent[1]
Mobile Phase Acetonitrile/Methanol/Water/Formic Acid (1:6:3:0.01 v/v/v/v)[1]
Flow Rate 0.5 mL/min[3]
Injection Volume 5 µL[1]
Column Temperature Room Temperature[1]
MS System API 3200 or equivalent triple quadrupole mass spectrometer[1]
Ionization Mode Positive Electrospray Ionization (ESI)[3]
MRM Transition (Radotinib) m/z 531 → 290[1][2][3][4]
MRM Transition (this compound) m/z 537.2 → 290 and/or 296 (to be optimized)
Ion Source Voltage 5.5 kV[1]
Source Temperature 500°C[1]
Curtain Gas 12 psi[1]
Collision Gas 5 psi[1]
Nebulizer Gas 50 psi[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon hplc HPLC Separation recon->hplc msms MS/MS Detection (MRM) hplc->msms quant Quantification msms->quant

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound in plasma.

troubleshooting_logic start Problem Encountered no_signal No or Low Signal start->no_signal high_noise High Background/Interference start->high_noise rt_shift Retention Time Shift start->rt_shift bad_peak Poor Peak Shape start->bad_peak check_mrm Verify MRM Transitions no_signal->check_mrm optimize_source Optimize Ion Source no_signal->optimize_source improve_cleanup Improve Sample Cleanup high_noise->improve_cleanup check_contamination Check for Contamination high_noise->check_contamination check_mobile_phase Check Mobile Phase rt_shift->check_mobile_phase check_column Check Column Condition rt_shift->check_column bad_peak->check_column check_solvent Check Reconstitution Solvent bad_peak->check_solvent

Caption: A logical troubleshooting guide for common LC-MS/MS issues in this compound analysis.

References

Technical Support Center: Radotinib-d6 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Radotinib-d6 in biological matrices. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound internal standard is showing a poor signal or high variability in my plasma samples. Could this be a stability issue?

A1: While Radotinib has demonstrated good stability in human plasma under various storage and handling conditions, signal degradation or variability can still occur.[1][2][3] Consider the following troubleshooting steps:

  • Verify Storage Conditions: Confirm that your plasma samples have been consistently stored at -70°C. Long-term stability of Radotinib has been established for up to 378 days at this temperature.[1][2]

  • Review Freeze-Thaw Cycles: Radotinib has been shown to be stable for up to three freeze-thaw cycles.[2][3] If your samples have undergone more cycles, this could contribute to degradation.

  • Assess Room Temperature Exposure: Limit the time your plasma samples are kept at room temperature. Stability has been validated for up to 20 hours at room temperature.[2][3]

  • Check Processed Sample Stability: After extraction, if samples are not immediately analyzed, ensure they are stored appropriately. Radotinib in processed samples is stable for at least 18 hours at 4°C.[2][3]

Q2: What are the validated storage and handling conditions for ensuring the stability of Radotinib in plasma?

A2: Based on published analytical method validation studies, the following conditions have been shown to maintain the stability of Radotinib in human plasma[1][2][3]:

  • Long-Term Storage: -70°C for up to 378 days.

  • Freeze-Thaw Cycles: Stable for at least three cycles.

  • Short-Term (Room Temperature): Stable for up to 20 hours.

  • Post-Processing: Stable in the autosampler at 4°C for up to 18 hours.

Q3: Is there any information on the stability of this compound specifically?

A3: The available detailed stability data is for the parent compound, Radotinib. While it is generally expected that the deuterated internal standard (this compound) will exhibit similar stability characteristics to the parent drug, it is best practice to evaluate the stability of the internal standard as part of your bioanalytical method validation to confirm this assumption.

Q4: My stock solution of this compound has been stored for a couple of months. How can I be sure it's still viable?

A4: Primary stock solutions of Radotinib have been found to be stable for up to 67 days when stored at -20°C.[3] It is recommended to prepare fresh working solutions from the stock solution for each analytical run. If you have concerns about the long-term stability of your stock solution beyond this period, it is advisable to prepare a fresh stock solution.

Quantitative Stability Data

The following table summarizes the stability of Radotinib in human plasma under various conditions as reported in a validated HPLC-MS/MS method.[1][2][3]

Stability ConditionDurationTemperatureLow QC (15 ng/mL) Mean Accuracy (%)High QC (2400 ng/mL) Mean Accuracy (%)
Room Temperature20 hours~20-25°C94.80107.6
Freeze-Thaw Cycles3 cycles-70°C to RT108.1104.8
Processed Sample18 hours4°C96.33100.5
Long-Term378 days-70°C107.7107.3

Experimental Protocols

Protocol: Assessment of Radotinib Stability in Human Plasma

This protocol is based on the methodology described by Seo et al. (2017).[1][2][3]

1. Preparation of Quality Control (QC) Samples:

  • Spike blank human plasma with Radotinib to achieve low and high QC concentrations (e.g., 15 ng/mL and 2400 ng/mL).

2. Stability Tests:

  • Freeze-Thaw Stability:
  • Store QC samples at -70°C for 24 hours.
  • Thaw the samples completely at room temperature.
  • Repeat this freeze-thaw cycle two more times for a total of three cycles.
  • Analyze the samples.
  • Short-Term (Room Temperature) Stability:
  • Thaw frozen QC samples and keep them at room temperature for a specified period (e.g., 20 hours).
  • Analyze the samples.
  • Long-Term Stability:
  • Store QC samples at -70°C for an extended period (e.g., 378 days).
  • Thaw and analyze the samples.
  • Processed Sample (Autosampler) Stability:
  • Extract the QC samples using a validated liquid-liquid extraction method.
  • Place the reconstituted samples in the autosampler at a specified temperature (e.g., 4°C) for a defined duration (e.g., 18 hours) before analysis.

3. Sample Analysis:

  • Analyze the stability samples along with a freshly prepared calibration curve and a set of freshly prepared QC samples (comparison samples).
  • The concentrations of the stability samples are calculated using the calibration curve.

4. Acceptance Criteria:

  • The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing Conditions cluster_analysis Analysis start Spike Blank Plasma with Radotinib qc_samples Prepare Low & High QC Samples start->qc_samples ft_stability Freeze-Thaw Stability (3 cycles, -70°C to RT) qc_samples->ft_stability rt_stability Room Temp Stability (20 hours) qc_samples->rt_stability lt_stability Long-Term Stability (378 days, -70°C) qc_samples->lt_stability ps_stability Processed Sample Stability (18 hours, 4°C) qc_samples->ps_stability analysis LC-MS/MS Analysis ft_stability->analysis rt_stability->analysis lt_stability->analysis ps_stability->analysis comparison Compare with Freshly Prepared QC Samples analysis->comparison acceptance Acceptance Criteria: Mean concentration ±15% of nominal comparison->acceptance

Caption: Workflow for assessing Radotinib stability in plasma.

References

Resolving Radotinib-d6 Peak Tailing in HPLC: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of Radotinib-d6.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak exhibits an asymmetry, with the latter half of the peak being broader than the front half. This distortion is problematic as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, ultimately compromising the quantitative accuracy and reproducibility of the analysis.[1][2] A USP tailing factor between 0.9 and 1.2 is generally considered ideal, while a value greater than 1.5 indicates significant tailing that requires correction.[3]

Q2: What are the common causes of peak tailing for a compound like this compound?

Peak tailing for basic compounds like Radotinib is often attributed to secondary interactions with the stationary phase.[4][5] Radotinib has a predicted pKa of 12.94, indicating its basic nature. The primary causes of peak tailing for this compound likely include:

  • Silanol Interactions: Interaction of the basic analyte with acidic residual silanol groups on the silica-based stationary phase is a major contributor to peak tailing.[3][4][6]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of both the analyte and residual silanols, promoting secondary interactions.[3][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6][7]

  • Column Degradation: Over time, columns can degrade, leading to a loss of performance and peak tailing.[1][7] This can include physical voids or contamination.[6][8]

  • Inappropriate Sample Solvent: Using a sample solvent that is stronger than the mobile phase can cause peak distortion.[2][5]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from long tubing or improper connections, can contribute to peak broadening and tailing.[3][6]

Q3: How can I systematically troubleshoot peak tailing for this compound?

A logical approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following workflow is recommended:

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_system 1. Check System Suitability (e.g., run a standard with a known good peak shape) start->check_system system_ok System OK? check_system->system_ok investigate_method 2. Investigate Method Parameters system_ok->investigate_method Yes system_issue Address System Issues (e.g., check for leaks, dead volume) system_ok->system_issue No adjust_mobile_phase 2a. Adjust Mobile Phase pH (Lower pH to protonate silanols) investigate_method->adjust_mobile_phase check_column 3. Evaluate Column Health flush_column 3a. Flush Column check_column->flush_column end Peak Shape Improved system_issue->end add_modifier 2b. Add Mobile Phase Modifier (e.g., triethylamine) adjust_mobile_phase->add_modifier optimize_gradient 2c. Optimize Gradient/Organic Content add_modifier->optimize_gradient reduce_load 2d. Reduce Sample Load optimize_gradient->reduce_load change_solvent 2e. Change Sample Solvent reduce_load->change_solvent change_solvent->check_column replace_column 3b. Replace Column flush_column->replace_column replace_column->end

Caption: A logical workflow for troubleshooting this compound peak tailing.

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Conditions

Secondary interactions between the basic this compound molecule and acidic residual silanols on the column are a primary cause of peak tailing.[4] Adjusting the mobile phase can mitigate these interactions.

  • pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2-3) will protonate the silanol groups, reducing their ability to interact with the protonated basic analyte.[1]

  • Use of Additives: Adding a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase can mask the active silanol sites and improve peak shape.[2]

  • Buffer Concentration: Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.[1]

Guide 2: Evaluating the HPLC Column

The column is a critical component, and its condition directly impacts peak shape.

  • Column Chemistry: For basic compounds like Radotinib, consider using a column with a modern, high-purity silica that has low residual silanol activity. End-capped columns or those with polar-embedded phases can also shield the analyte from silanol interactions.[3]

  • Column Contamination and Voids: If peak tailing appears suddenly, the column inlet frit may be partially blocked, or a void may have formed in the packing material.[8] Reversing and flushing the column (if the manufacturer's instructions permit) can sometimes resolve this. If the problem persists, the column may need to be replaced.[1]

Guide 3: Sample and Injection Considerations

The way the sample is prepared and introduced into the system can also affect peak shape.

  • Sample Solvent: Ideally, dissolve this compound in the initial mobile phase.[2] If a stronger solvent is necessary for solubility (Radotinib is soluble in DMSO but not water or ethanol), inject the smallest possible volume to minimize peak distortion.[9][10]

  • Sample Concentration: Overloading the column is a common cause of peak tailing.[7] If you suspect this, try reducing the sample concentration or the injection volume.[1]

Quantitative Data Summary

The following table summarizes the potential impact of various parameters on this compound peak shape.

ParameterRecommended Range/ActionExpected Effect on Peak TailingReference
Mobile Phase pH 2.0 - 3.0Reduction[1]
Buffer Concentration 10 - 50 mMReduction[1]
Triethylamine (TEA) Additive 0.05 - 0.2% (v/v)Reduction[2]
Column Temperature 30 - 40 °CMay reduce tailing by improving mass transfer-
Injection Volume ≤ 5% of column volumeReduction (if overload is the cause)[1]
Sample Concentration Reduce by 50-90%Reduction (if overload is the cause)[1]

Experimental Protocol: Systematic Troubleshooting of this compound Peak Tailing

This protocol outlines a step-by-step approach to identify and resolve the cause of this compound peak tailing.

Objective: To systematically improve the peak shape of this compound and achieve a USP tailing factor ≤ 1.5.

Materials:

  • HPLC system with UV or MS detector

  • Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • This compound standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Triethylamine (TEA)

  • Buffer salts (e.g., ammonium formate, ammonium acetate)

Procedure:

  • Establish a Baseline:

    • Prepare a standard solution of this compound in the initial mobile phase.

    • Inject the standard and record the chromatogram.

    • Calculate the USP tailing factor for the this compound peak.

  • Mobile Phase pH Optimization:

    • Prepare mobile phases with varying pH values (e.g., pH 3.0, 2.5, 2.0) using formic acid or TFA.

    • Equilibrate the column with each mobile phase for at least 10 column volumes.

    • Inject the standard and record the chromatogram.

    • Compare the tailing factor for each pH.

  • Mobile Phase Modifier Addition:

    • If peak tailing persists at low pH, add a competing base to the optimized mobile phase from step 2.

    • Prepare mobile phases containing 0.05%, 0.1%, and 0.2% TEA.

    • Equilibrate the column and inject the standard for each concentration.

    • Evaluate the impact on the tailing factor.

  • Sample Load Evaluation:

    • Using the best mobile phase from the previous steps, prepare a series of this compound standards with decreasing concentrations (e.g., reduce by 50% and 90%).

    • Inject each standard and observe the peak shape.

    • If the tailing factor improves with lower concentrations, the original sample was likely overloaded.

  • Sample Solvent Evaluation:

    • If this compound is dissolved in a solvent stronger than the mobile phase (e.g., 100% DMSO), try to dissolve it in the mobile phase or a weaker solvent.

    • If a strong solvent is unavoidable, reduce the injection volume.

  • Column Health Check:

    • If the above steps do not resolve the issue, the problem may be with the column.

    • Follow the manufacturer's instructions to flush the column with a strong solvent.

    • If performance does not improve, replace the column with a new one of the same type and repeat the analysis.

Visualizing the Cause of Peak Tailing

The following diagram illustrates the chemical interactions at the stationary phase that can lead to peak tailing for a basic analyte like this compound.

Peak_Tailing_Mechanism cluster_column Silica-Based Stationary Phase cluster_analyte This compound (Basic Analyte) silanol Si-OH (Acidic Silanol Group) bonded_phase Si-C18 (Hydrophobic Bonded Phase) radotinib R-NH+ radotinib->silanol Secondary Ionic Interaction (Causes Tailing) radotinib->bonded_phase Primary Hydrophobic Interaction (Desired Retention)

Caption: Interaction of this compound with the HPLC stationary phase.

References

Radotinib-d6 Sample Preparation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving Radotinib-d6 recovery in sample extraction. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is Radotinib and why is a deuterated internal standard like this compound used?

Radotinib is a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML).[1][2][3] It functions by selectively inhibiting the BCR-ABL tyrosine kinase, which is responsible for the proliferation of leukemic cells.[2][3][4]

In quantitative bioanalysis, a deuterated internal standard (IS) like this compound is considered the gold standard. Since it is chemically and physically very similar to the analyte (Radotinib), it is expected to behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[5] This helps to correct for variability and potential loss during the analytical process, thereby improving the accuracy and precision of the measurement.[6]

Q2: I am experiencing low recovery of this compound. What are the common causes?

Low recovery of a deuterated internal standard can stem from several factors throughout the sample preparation and analysis workflow.[7] Common causes include:

  • Suboptimal Extraction Method: The chosen extraction technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be suitable for Radotinib. For instance, while protein precipitation with methanol or acetonitrile is a simple method, it has been reported to cause peak broadening and chemical interference for Radotinib.[8][9]

  • Incorrect pH: The pH of the sample and extraction solvents can significantly impact the stability and solubility of Radotinib, which is a weak base.[10][11][12] An inappropriate pH can lead to poor partitioning into the extraction solvent.

  • Analyte Degradation: Radotinib, like many small molecules, can be susceptible to degradation due to factors like pH, temperature, or light exposure.[13][14]

  • Issues with the Deuterated Standard: Although rare, deuterated standards can sometimes exhibit different extraction efficiencies or chromatographic behavior compared to the non-deuterated analyte.[15][16] There can also be issues with the stability of the deuterium labels, which can be prone to exchange under certain conditions.[5][15]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the ionization of this compound in the mass spectrometer.[13][17]

Q3: Which extraction method is recommended for Radotinib from plasma?

Based on validated methods, liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE) has been shown to be effective for extracting Radotinib from human plasma.[8][9][18][19] This method successfully removes most plasma proteins and unwanted matrix components, providing a stable background and acceptable extraction recovery.[8][9]

Solid-phase extraction (SPE) is also a widely used and effective technique for the extraction of tyrosine kinase inhibitors from biological matrices.[20][21][22] Mixed-mode SPE, in particular, can provide enhanced selectivity.[21]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to low this compound recovery.

Issue 1: Low Recovery with Protein Precipitation (PPT)
Symptom Possible Cause Recommended Action
Low and inconsistent recovery of this compound.Incomplete precipitation of proteins, leading to matrix effects.Increase the ratio of organic solvent to plasma (e.g., 3:1 or 4:1).
Broad or distorted chromatographic peaks.Co-extraction of interfering substances from the plasma matrix.[8][9]Consider switching to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Analyte loss due to adsorption.This compound may be adsorbing to the precipitated proteins.After adding the precipitation solvent, ensure thorough vortexing and allow sufficient time for complete protein precipitation at a controlled temperature (e.g., 4°C).
Issue 2: Low Recovery with Liquid-Liquid Extraction (LLE)
Symptom Possible Cause Recommended Action
This compound remains in the aqueous layer.The pH of the sample is not optimal for partitioning into the organic solvent.Adjust the sample pH to be basic before extraction to ensure Radotinib (a weak base) is in its neutral form, which is more soluble in organic solvents.
Formation of an emulsion.High concentration of proteins or lipids in the sample.Centrifuge at a higher speed or for a longer duration. Alternatively, add a small amount of a salt (e.g., sodium chloride) to break the emulsion.
Low recovery despite correct pH.The chosen organic solvent is not optimal.While MTBE is recommended[8][9], other solvents like ethyl acetate or a mixture of solvents can be tested to find the best partitioning efficiency.
Issue 3: Low Recovery with Solid-Phase Extraction (SPE)
Symptom Possible Cause Recommended Action
Analyte breaks through during sample loading.Inappropriate sorbent material or overloading of the cartridge.Select a sorbent with appropriate chemistry (e.g., mixed-mode cation exchange for a basic compound like Radotinib).[21] Ensure the sample volume and concentration are within the capacity of the SPE cartridge.[6]
Analyte is lost during the wash step.The wash solvent is too strong and is eluting the this compound.Use a weaker wash solvent. For a reversed-phase sorbent, this would mean a lower percentage of organic solvent. For an ion-exchange sorbent, adjust the pH or ionic strength of the wash solution.
Incomplete elution of the analyte.The elution solvent is not strong enough.Increase the strength of the elution solvent. For a reversed-phase sorbent, increase the percentage of the organic component. For a mixed-mode cation exchange sorbent, use a basic or high-ionic-strength elution solvent.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Radotinib from Human Plasma

This protocol is adapted from a validated method for the determination of Radotinib in human plasma.[8][18][19][23]

  • Sample Preparation:

    • To 100 µL of human plasma in a polypropylene tube, add 50 µL of the this compound internal standard working solution.

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Evaporation:

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 200 µL of the mobile phase (e.g., a mixture of acetonitrile, water, and formic acid).

    • Vortex for 1 minute.

    • Transfer the solution to an HPLC vial for analysis.

Protocol 2: Solid-Phase Extraction of Tyrosine Kinase Inhibitors (General Protocol)

This is a general protocol for mixed-mode SPE that can be optimized for Radotinib.[21]

  • Sample Pre-treatment:

    • Dilute 300 µL of plasma 1:1 with 2% formic acid in water.

  • SPE Cartridge Conditioning:

    • Condition an Oasis MCX µElution plate with 200 µL of methanol followed by 200 µL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the SPE plate.

  • Washing:

    • Wash the sorbent with 200 µL of 2% aqueous formic acid.

    • Wash with 200 µL of 100% methanol.

  • Elution:

    • Elute the analytes with 2 x 25 µL of a 5% ammonium hydroxide in methanol solution.

  • Post-Elution:

    • Dilute the eluate with 50 µL of water prior to LC-MS/MS analysis.

Data Summary

Table 1: Comparison of Extraction Methods for Radotinib
Extraction Method Advantages Disadvantages/Reported Issues Reference
Protein Precipitation (PPT) Simple, fast, and inexpensive.For Radotinib, resulted in peak broadening and chemical interference. May have lower recovery due to co-precipitation.[8][9]
Liquid-Liquid Extraction (LLE) Good cleanup, removes many matrix components. Provides stable background and acceptable recovery for Radotinib.Can be more time-consuming and require larger volumes of organic solvents. Emulsion formation can be an issue.[8][9][18][19]
Solid-Phase Extraction (SPE) High selectivity and concentration factor. Can be automated for high throughput.Requires method development to optimize sorbent, wash, and elution steps. Can be more expensive than PPT or LLE.[20][21][22]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt lle Liquid-Liquid Extraction (e.g., MTBE) add_is->lle spe Solid-Phase Extraction (e.g., Mixed-Mode) add_is->spe evap_recon Evaporation & Reconstitution ppt->evap_recon lle->evap_recon spe->evap_recon analysis LC-MS/MS Analysis evap_recon->analysis Troubleshooting_Logic start Low this compound Recovery extraction_method What is your extraction method? start->extraction_method ppt Protein Precipitation extraction_method->ppt PPT lle Liquid-Liquid Extraction extraction_method->lle LLE spe Solid-Phase Extraction extraction_method->spe SPE ppt_solvent Optimize Solvent:Plasma Ratio (e.g., >3:1) ppt->ppt_solvent lle_ph Adjust sample pH to basic (e.g., pH > 9) lle->lle_ph spe_sorbent Check sorbent type (e.g., Mixed-Mode Cation Exchange) spe->spe_sorbent ppt_switch Consider LLE or SPE for better selectivity ppt_solvent->ppt_switch lle_solvent Test alternative organic solvents lle_ph->lle_solvent spe_wash Optimize wash solvent strength spe_sorbent->spe_wash spe_elute Optimize elution solvent spe_wash->spe_elute

References

Technical Support Center: Enhancing Sensitivity for Low-Concentration Radotinib-d6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Radotinib-d6 analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensitivity of their analytical methods for low concentrations of this compound, a common internal standard for the quantification of Radotinib.

Frequently Asked Questions (FAQs)

Q1: What is Radotinib and why is this compound used in its analysis?

Radotinib is a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML).[1][2] It functions by inhibiting the Bcr-Abl tyrosine kinase, an abnormal fusion protein that drives the proliferation of leukemia cells.[2][3] this compound is a stable isotope-labeled version of Radotinib, where six hydrogen atoms are replaced with deuterium. It is used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise quantification of Radotinib in complex biological matrices like plasma. The IS helps to correct for variations in sample preparation, injection volume, and instrument response.

Q2: I am observing a weak or inconsistent signal for this compound. What are the potential causes?

A weak or inconsistent signal for this compound can stem from several factors, including:

  • Suboptimal Mass Spectrometry (MS) Conditions: Inefficient ionization or fragmentation of the this compound molecule.

  • Chromatographic Issues: Poor peak shape, co-elution with interfering substances, or separation from the analyte (Radotinib).

  • Matrix Effects: Suppression or enhancement of the this compound signal by other components in the sample matrix.

  • Sample Preparation Issues: Inefficient extraction or degradation of this compound during sample processing.

  • Internal Standard Solution Problems: Incorrect concentration, degradation, or contamination of the this compound stock or working solutions.

Q3: Can the mobile phase composition affect the sensitivity of this compound?

Yes, the mobile phase composition is critical for achieving good sensitivity. The use of high-purity, LC-MS grade solvents and additives is essential to minimize background noise and prevent the formation of unwanted adducts.[4] For basic compounds like Radotinib, an acidic mobile phase (e.g., with 0.1% formic acid) is often used to promote protonation and enhance the signal in positive ion mode.[5] However, the choice and concentration of the acid, as well as the organic solvent (methanol vs. acetonitrile), should be optimized to ensure good chromatographic retention and ionization efficiency.

Troubleshooting Guides

Guide 1: Low or No this compound Signal in Mass Spectrometer

This guide addresses situations where the this compound signal is unexpectedly low or absent.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect MS/MS Transition Verify the precursor and product ion m/z values for this compound. For Radotinib, a common transition is m/z 531 -> 290.[6][7][8] The precursor ion for this compound will be higher by 6 Da (m/z 537). The product ion may or may not shift depending on the location of the deuterium labels. Infuse a fresh, known concentration of this compound directly into the mass spectrometer to confirm the transitions and optimize collision energy.A strong and stable signal for the correct precursor and product ions.
Poor Ionization Optimize ion source parameters, including capillary voltage, gas flows (nebulizing and drying gas), and source temperature.[4] Ensure the electrospray is stable.Increased signal intensity and stability for this compound.
Instrument Contamination Clean the ion source, including the capillary and sample cone. If the problem persists, further cleaning of the ion optics may be required.Reduction in background noise and potential improvement in signal intensity.
Internal Standard Degradation Prepare fresh stock and working solutions of this compound. Radotinib is known to be light-sensitive, so protect solutions from light.[6][7]A restored and consistent signal for the internal standard.
Guide 2: Inconsistent this compound Signal Across a Batch

This guide focuses on resolving variability in the this compound signal between different samples in the same analytical run.

Potential Cause Troubleshooting Step Expected Outcome
Matrix Effects Evaluate for ion suppression or enhancement. This can be done by post-column infusion of a constant concentration of this compound while injecting an extracted blank matrix sample. A dip or rise in the baseline at the retention time of the analyte indicates matrix effects. To mitigate, improve sample cleanup (e.g., switch from protein precipitation to solid-phase extraction), or adjust chromatographic conditions to separate this compound from the interfering components.A more consistent this compound peak area across all samples, including calibration standards, QCs, and unknown samples.
Differential Matrix Effects Due to the deuterium isotope effect, this compound may have a slightly different retention time than Radotinib. If they elute in a region of changing ion suppression, they may be affected differently.[6][7] Adjust the chromatography to ensure co-elution or elution in a "clean" region of the chromatogram.Consistent analyte-to-internal standard peak area ratios.
Inconsistent Sample Preparation Review the sample preparation workflow for consistency. Ensure accurate and precise pipetting of the this compound internal standard solution into every sample.Improved precision of the this compound peak area across the batch.
Carryover Inject a blank sample immediately after a high-concentration sample to check for carryover. If observed, optimize the injector wash procedure with a strong solvent.No significant this compound peak in the blank injection.

Experimental Protocols

Example Protocol for Sample Preparation (Liquid-Liquid Extraction)

This is a general protocol based on published methods for Radotinib analysis and should be optimized for your specific application.[6][7][8]

  • Spiking: To 100 µL of plasma sample, add 10 µL of this compound working solution (concentration will depend on the expected analyte concentration range). Vortex briefly.

  • Extraction: Add 500 µL of methyl tert-butyl ether. Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to dissolve.

  • Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Example LC-MS/MS Conditions

These are starting conditions that may require optimization.

Parameter Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Radotinib Transition m/z 531 -> 290
This compound Transition m/z 537 -> 290 (or other optimized product ion)

Visualizations

Radotinib Mechanism of Action

Radotinib is a tyrosine kinase inhibitor that targets the Bcr-Abl fusion protein, which is characteristic of chronic myeloid leukemia (CML).[1][2] By blocking the ATP-binding site of Bcr-Abl, Radotinib inhibits its kinase activity, thereby preventing the phosphorylation of downstream substrates. This leads to the inhibition of several signaling pathways that are crucial for the proliferation and survival of leukemic cells.[1]

Radotinib_Signaling_Pathway cluster_cell Leukemic Cell cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Activates STAT5 JAK/STAT Pathway BCR_ABL->STAT5 Activates Radotinib Radotinib Radotinib->BCR_ABL Inhibits Proliferation Cell Proliferation and Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis STAT5->Proliferation

Diagram of Radotinib's inhibition of the BCR-ABL signaling pathway.
Troubleshooting Workflow for Low this compound Signal

This workflow provides a logical sequence of steps to diagnose and resolve low sensitivity issues with this compound.

Troubleshooting_Workflow Start Start: Low this compound Signal Check_MS 1. Check MS Parameters - Infuse this compound - Verify MRM transitions - Optimize source conditions Start->Check_MS Signal_OK_MS Signal OK? Check_MS->Signal_OK_MS Check_LC 2. Check Chromatography - Peak shape? - Retention time consistent? Signal_OK_MS->Check_LC Yes Consult Consult Senior Scientist or Instrument Vendor Signal_OK_MS->Consult No Signal_OK_LC Signal OK? Check_LC->Signal_OK_LC Check_Sample_Prep 3. Evaluate Sample Prep - Prepare fresh IS solutions - Review extraction procedure Signal_OK_LC->Check_Sample_Prep Yes Signal_OK_LC->Consult No Signal_OK_Prep Signal OK? Check_Sample_Prep->Signal_OK_Prep Investigate_Matrix 4. Investigate Matrix Effects - Post-column infusion - Compare different matrices Signal_OK_Prep->Investigate_Matrix Yes Signal_OK_Prep->Consult No Resolved Issue Resolved Investigate_Matrix->Resolved

A logical workflow for troubleshooting low this compound signal intensity.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Radotinib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a validated analytical method for the quantification of Radotinib in human plasma. While specific data using Radotinib-d6 as an internal standard is not publicly available, this document details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that has been successfully developed and validated.[1][2][3][4] This guide will serve as a valuable resource for researchers, scientists, and drug development professionals by presenting a validated protocol and discussing the theoretical advantages of employing a stable isotope-labeled internal standard like this compound.

Experimental Methodology

A validated method for the determination of Radotinib in human plasma utilizes high-performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry (HPLC-MS/MS).[1][2][3] This approach offers high sensitivity and selectivity for pharmacokinetic applications.[1][2][3]

Sample Preparation: The process begins with a liquid-liquid extraction of Radotinib from human plasma using methyl tert-butyl ether. Following extraction, the samples are evaporated and then reconstituted for analysis.[1][2][3]

Chromatography: The chromatographic separation is achieved using an HPLC system. The specific mobile phases and column types are optimized to ensure efficient separation of Radotinib and the internal standard from endogenous plasma components.[1]

Mass Spectrometry: The detection and quantification are performed using a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode. The specific mass transitions monitored are m/z 531 → 290 for Radotinib and m/z 409 → 238 for the internal standard, amlodipine.[1][2]

Method Validation Parameters

The analytical method was validated in accordance with the guidelines of the US Food and Drug Administration (FDA) and the Ministry of Food and Drug Safety (MFDS).[1] The validation assessed selectivity, linearity, sensitivity, accuracy, precision, recovery, and stability.[1][2][3]

Parameter Result
Linearity Range 5–3,000 ng/mL
Correlation Coefficient (r) > 0.998
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-day Precision (%CV) ≤ 6.37%
Inter-day Precision (%CV) ≤ 12.6%
Accuracy Within 15% at all QC levels
Mean Recovery of Radotinib 85.6%
Mean Recovery of Internal Standard 76.4%

Table 1: Summary of Quantitative Data for the Validated Radotinib Analytical Method.[1][2]

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Human Plasma Sample add_is Add Internal Standard (Amlodipine) plasma_sample->add_is l_l_extraction Liquid-Liquid Extraction (Methyl tert-butyl ether) add_is->l_l_extraction evaporation Evaporation l_l_extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc msms MS/MS Detection (SRM) hplc->msms quantification Quantification msms->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Experimental workflow for Radotinib analysis.

Comparison with this compound as an Internal Standard

While the validated method using amlodipine as an internal standard has demonstrated acceptable accuracy, precision, and reliability, the use of a stable isotope-labeled internal standard, such as this compound, is generally considered the gold standard in quantitative bioanalysis by LC-MS/MS.

Advantages of a Stable Isotope-Labeled Internal Standard (e.g., this compound):

  • Similar Physicochemical Properties: A deuterated internal standard like this compound has nearly identical chemical and physical properties to the analyte, Radotinib. This results in similar extraction recovery, ionization efficiency, and chromatographic retention time.

  • Correction for Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a common challenge in LC-MS/MS. A stable isotope-labeled internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing more accurate correction and improving data quality.

  • Reduced Variability: The use of a stable isotope-labeled internal standard can lead to lower variability in the analytical results, enhancing the precision and accuracy of the assay.

Considerations for an Analog Internal Standard (e.g., Amlodipine):

  • Different Physicochemical Properties: Amlodipine has a different chemical structure than Radotinib, leading to potential differences in extraction efficiency and chromatographic behavior.[3]

  • Potential for Differential Matrix Effects: Since amlodipine and Radotinib are structurally different, they may not experience the same degree of ion suppression or enhancement from the biological matrix, which could introduce a bias in the quantification.

  • Availability and Cost: In some cases, a suitable stable isotope-labeled internal standard may not be commercially available or may be cost-prohibitive. In such scenarios, a carefully selected and validated analog internal standard can provide reliable results.

Logical Flow of Bioanalytical Method Validation

The validation of a bioanalytical method follows a structured process to ensure its reliability for the intended application.

G method_dev Method Development full_validation Full Validation method_dev->full_validation selectivity Selectivity full_validation->selectivity linearity Linearity & Range full_validation->linearity accuracy Accuracy full_validation->accuracy precision Precision full_validation->precision recovery Recovery full_validation->recovery stability Stability full_validation->stability lloq LLOQ full_validation->lloq matrix_effect Matrix Effect full_validation->matrix_effect

Bioanalytical method validation process.

References

Radotinib-d6 vs. Other Internal Standards: A Comparative Guide for Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacokinetic and bioanalytical studies, the precision and reliability of quantitative assays are paramount. For researchers and drug development professionals working with the tyrosine kinase inhibitor Radotinib, the choice of an appropriate internal standard (IS) is a critical determinant of data quality. This guide provides an objective comparison between Radotinib-d6, a deuterated stable isotope-labeled internal standard, and other non-isotopically labeled alternatives, supported by available experimental data and established analytical principles.

The Gold Standard: Advantages of Deuterated Internal Standards

Deuterated internal standards, such as this compound, are widely regarded as the gold standard for quantitative mass spectrometry-based assays.[1][2] Their fundamental advantage lies in their near-identical physicochemical properties to the analyte of interest, Radotinib. This structural similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1][3] This co-elution and similar behavior effectively compensate for variability in sample extraction, matrix effects, and ionization suppression or enhancement, leading to more accurate and precise quantification.[3][4]

Case Study: Amlodipine as a Non-Deuterated Internal Standard for Radotinib

A published study on the development and validation of an analytical method for Radotinib in human plasma utilized amlodipine, a structurally unrelated compound, as the internal standard.[5][6] The method, employing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), was validated according to regulatory guidelines and demonstrated acceptable performance for its intended purpose.[5][6]

Experimental Protocol for Radotinib Quantification using Amlodipine IS

The following protocol is a summary of the methodology described in the aforementioned study for the determination of Radotinib in human plasma[5][6]:

  • Sample Preparation: Plasma samples underwent a liquid-liquid extraction process using methyl tert-butyl ether. This was followed by evaporation of the organic solvent and reconstitution of the residue in a suitable solvent for injection.

  • Chromatographic Separation: The extracted samples were injected into an HPLC system for chromatographic separation of Radotinib and the internal standard, amlodipine.

  • Mass Spectrometric Detection: A triple quadrupole tandem mass spectrometer (MS/MS) was used for detection in the selected reaction monitoring (SRM) mode. The specific mass transitions monitored were m/z 531 → 290 for Radotinib and m/z 409 → 238 for amlodipine.

Performance Data with Amlodipine as Internal Standard

The validated method using amlodipine as the internal standard yielded the following performance characteristics[5][6]:

ParameterPerformance
Linearity Range 5–3,000 ng/mL
Correlation Coefficient (r) > 0.998
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-day Accuracy 95.23% to 105.1%
Inter-day Accuracy 98.10% to 107.1%
Intra-day Precision (%CV) within 6.37%
Inter-day Precision (%CV) within 12.6%
Mean Recovery (Radotinib) 85.6%
Mean Recovery (Amlodipine IS) 76.4%

Comparative Analysis: this compound vs. Amlodipine

While the method using amlodipine was validated and deemed suitable, the use of a deuterated internal standard like this compound is expected to offer superior performance and data robustness. The following table provides a comparative analysis based on established principles of bioanalytical method development.

FeatureThis compound (Deuterated IS)Amlodipine (Non-Deuterated, Structurally Unrelated IS)
Chromatographic Retention Time Co-elutes with RadotinibDifferent retention time (Radotinib: 0.85 min, Amlodipine: 0.80 min)[5]
Extraction Recovery Expected to be nearly identical to Radotinib, compensating for variability.[4]Different from Radotinib (85.6% vs 76.4%), indicating potential for differential recovery and introduction of variability.[5][6]
Matrix Effects Effectively compensates for matrix-induced ionization suppression or enhancement due to identical ionization behavior.[3]May not fully compensate for matrix effects experienced by Radotinib due to different chemical properties.
Ionization Efficiency Nearly identical to Radotinib.Different from Radotinib.
Overall Precision and Accuracy Generally leads to higher precision and accuracy, especially with complex biological matrices.[3][4]Acceptable, but more susceptible to variability introduced during sample processing and analysis.[5][6]

Visualizing the Workflow and Decision Process

To further aid researchers, the following diagrams illustrate the experimental workflow for Radotinib bioanalysis and the logical process for selecting an optimal internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or other) plasma->add_is lle Liquid-Liquid Extraction (methyl tert-butyl ether) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon hplc HPLC Separation recon->hplc msms Tandem MS Detection (SRM Mode) hplc->msms integrate Peak Integration msms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Calibration Curve ratio->curve quant Quantify Radotinib Concentration curve->quant

Caption: Experimental workflow for the bioanalysis of Radotinib using an internal standard and LC-MS/MS.

G start Start: Select Internal Standard for Radotinib Analysis decision1 Is a stable isotope-labeled (deuterated) standard available? start->decision1 is_d6 Use this compound decision1->is_d6 Yes decision2 Select a structurally similar analog if available decision1->decision2 No end Proceed to Method Development and Validation is_d6->end is_analog Use structural analog decision2->is_analog Yes is_other Use a different compound with similar physicochemical properties (e.g., Amlodipine) decision2->is_other No is_analog->end is_other->end

Caption: Decision tree for selecting an internal standard for Radotinib bioanalysis.

Conclusion

While validated methods using non-deuterated internal standards like amlodipine exist for the quantification of Radotinib, the use of a deuterated internal standard such as this compound is strongly recommended for achieving the highest level of accuracy and precision.[3][4][5][6] The near-identical behavior of this compound to the unlabeled analyte throughout the analytical process provides superior compensation for experimental variations. For researchers and drug development professionals, investing in a deuterated internal standard can significantly enhance the reliability and robustness of pharmacokinetic and other quantitative bioanalytical studies involving Radotinib.

References

Precision in Focus: A Comparative Guide to Radotinib Quantification Using Radotinib-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount. This guide provides a comprehensive overview of the analytical performance for quantifying Radotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor, with a focus on the gold-standard internal standard, Radotinib-d6. While specific comparative studies detailing the performance of this compound are not extensively published, this guide presents robust validation data from a highly relevant bioanalytical method and discusses the inherent advantages of using a stable isotope-labeled internal standard.

Accuracy and Precision Data

The following tables summarize the performance of a validated HPLC-MS/MS method for the quantification of Radotinib in human plasma. It is important to note that this data was generated using amlodipine as an internal standard, as public domain data for a method validated with this compound is not available. However, these results provide a strong benchmark for the expected performance of a well-developed assay. The use of a stable isotope-labeled internal standard like this compound is expected to yield equivalent or superior precision and accuracy by more effectively compensating for matrix effects and variability in sample processing.

Table 1: Intra-Day and Inter-Day Accuracy and Precision of Radotinib Quantification [1][2]

Nominal Concentration (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
5 (LLOQ)105.112.6107.16.37
15 (Low QC)95.234.4598.104.41
800 (Medium QC)100.12.55101.52.22
2400 (High QC)99.873.10100.41.83

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 2: Linearity, Sensitivity, and Recovery for Radotinib Quantification [1][2]

ParameterValue
Linear Range5 - 3,000 ng/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)5 ng/mL
Mean Recovery of Radotinib85.6%
Mean Recovery of Internal Standard (Amlodipine)76.4%

Experimental Protocols

The data presented is based on a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1][2][3]

Sample Preparation
  • Liquid-Liquid Extraction: To 100 µL of human plasma, 20 µL of the internal standard working solution and 50 µL of 0.1 M NaOH are added and vortexed. Subsequently, 1 mL of methyl tert-butyl ether is added, and the mixture is vortexed for 10 minutes.

  • Centrifugation: The samples are centrifuged at 13,000 rpm for 5 minutes at 4°C.

  • Evaporation: The organic supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: The residue is reconstituted in 200 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions
  • HPLC System: Agilent 1200 series

  • Column: Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • Monitored Transitions:

    • Radotinib: m/z 531.2 → 290.1

    • This compound (projected): m/z 537.2 → 296.1 (Note: This is a theoretical transition for the deuterated standard)

    • Amlodipine (as used in the reference study): m/z 409.1 → 238.1

Visualizations

Radotinib's Mechanism of Action

Radotinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of Philadelphia chromosome-positive chronic myeloid leukemia (CML).[4] By binding to the ATP-binding site of the Bcr-Abl kinase, Radotinib blocks its activity, thereby inhibiting downstream signaling pathways that lead to uncontrolled cell proliferation and survival.

Radotinib_Mechanism_of_Action cluster_cell CML Cell BCR_ABL Bcr-Abl Tyrosine Kinase Downstream Downstream Signaling (e.g., STAT5, Ras/MAPK) BCR_ABL->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation Radotinib Radotinib Radotinib->BCR_ABL Inhibition

Caption: Mechanism of Radotinib in CML cells.

Experimental Workflow for Radotinib Quantification

The following diagram illustrates the key steps in the bioanalytical workflow for quantifying Radotinib in plasma samples.

Radotinib_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation Recon->HPLC MS Tandem Mass Spectrometry (MS/MS) HPLC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio (Radotinib/Radotinib-d6) Integration->Ratio Curve Quantify using Calibration Curve Ratio->Curve

References

Comparative Performance Analysis of Radotinib Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Radotinib, a tyrosine kinase inhibitor. The focus is on the linearity and range of an assay utilizing a stable isotope-labeled internal standard, Radotinib-d6, benchmarked against alternative analytical techniques. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their pharmacokinetic and therapeutic drug monitoring studies.

Performance Characteristics of Radotinib Bioanalytical Assays

The performance of a bioanalytical method is paramount for the accurate determination of drug concentrations in biological matrices. Key parameters include linearity, range, sensitivity, accuracy, and precision. While specific data for an assay using this compound is not publicly available, a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for Radotinib in human plasma provides a strong benchmark. This method, although using amlodipine as an internal standard, demonstrates the high-quality data achievable with this platform.[1][2][3][4] The use of a deuterated internal standard like this compound is generally considered the gold standard in LC-MS/MS analysis, as it closely mimics the analyte's behavior during sample preparation and ionization, often leading to improved precision and accuracy.

Below is a comparative summary of the performance of an LC-MS/MS method for Radotinib and a representative HPLC-UV method for another tyrosine kinase inhibitor, Nilotinib, to highlight the typical differences between these techniques.[5]

Parameter Radotinib by LC-MS/MS Alternative: Nilotinib by HPLC-UV Reference
Linearity (Correlation Coefficient, r) > 0.998Not explicitly stated, but linearity established[1][2][3][4]
Assay Range 5 - 3,000 ng/mL125 - 7,000 ng/mL[1][2][3][4][5]
Lower Limit of Quantification (LLOQ) 5 ng/mL125 ng/mL[1][2][3][4][5]
Intra-day Accuracy (%) 95.23% to 105.1%Not explicitly stated, but CV% < 4.1%[1][3]
Inter-day Accuracy (%) 98.10% to 107.1%Not explicitly stated, but CV% < 4.1%[1][3]
Intra-day Precision (%CV) < 6.37%< 4.1%[1][3][5]
Inter-day Precision (%CV) < 12.6%< 4.1%[1][3][5]
Mean Recovery (%) 85.6%≥65.1%[1][5]

Key Observations:

  • Sensitivity: The LC-MS/MS method for Radotinib demonstrates significantly higher sensitivity with a lower limit of quantification (LLOQ) of 5 ng/mL compared to the 125 ng/mL for the HPLC-UV method for Nilotinib.[1][2][3][4][5] This is a critical advantage for studies requiring the measurement of low drug concentrations.

  • Selectivity: LC-MS/MS offers superior selectivity due to the monitoring of specific precursor-to-product ion transitions, minimizing interference from endogenous matrix components.[1][2] HPLC-UV is more susceptible to interferences from compounds that absorb at the same wavelength as the analyte.[5]

  • Range: While both methods provide a suitable range for therapeutic drug monitoring, the wider dynamic range of LC-MS/MS can be advantageous for dose-ranging pharmacokinetic studies.

Experimental Protocols

Protocol 1: Radotinib Quantification in Human Plasma using LC-MS/MS with this compound

This protocol is based on a validated method for Radotinib analysis and adapted to include the use of a deuterated internal standard.[1][2][3][4]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 1.5 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the residue in 500 µL of reconstitution solvent (e.g., acetonitrile/water/formic acid, 4:6:0.01 v/v/v).

  • Vortex for 3 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A suitable gradient to separate Radotinib and its internal standard from matrix components.

  • Injection Volume: 10 µL.

  • Column Temperature: 50°C.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Radotinib: m/z 531 → 290[1][2][4]

    • This compound: To be determined based on the deuteration pattern (e.g., m/z 537 → 296).

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon centrifuge Centrifugation recon->centrifuge hplc HPLC Separation centrifuge->hplc msms MS/MS Detection hplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Workflow for Radotinib quantification.

Assay Validation Parameters

G cluster_validation Method Validation linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision linearity->precision accuracy->precision selectivity Selectivity sensitivity Sensitivity (LLOQ) selectivity->sensitivity recovery Recovery recovery->accuracy stability Stability stability->accuracy

Caption: Key parameters for bioanalytical method validation.

References

A Comparative Guide to Bioanalytical Internal Standards: Radotinib-d6 vs. Non-Deuterated Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacokinetic and bioanalytical studies, the choice of an appropriate internal standard is paramount for ensuring the accuracy and reliability of quantitative data. This is particularly true for the analysis of targeted therapies like Radotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor. This guide provides a comprehensive comparison between the use of a deuterated internal standard, Radotinib-d6, and non-deuterated (structural analog) internal standards in the bioanalysis of Radotinib.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices. However, the accuracy of this technique can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for these variations. An ideal IS mimics the analyte's behavior throughout the analytical process, from extraction to detection.

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the most suitable choice for LC-MS/MS assays.[1] This is because their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery and co-elution during chromatography. This co-elution is crucial for compensating for matrix effects, a significant source of variability in bioanalysis.[2]

Performance Comparison: this compound vs. A Non-Deuterated Standard

The following tables summarize the validation data from a published LC-MS/MS method for Radotinib using the non-deuterated internal standard, amlodipine, and projects the expected performance improvements with the use of this compound.[3]

Table 1: Comparison of Method Validation Parameters

ParameterMethod with Non-Deuterated IS (Amlodipine)[3]Expected Performance with this compoundRationale for Expected Improvement
Precision (%CV)
Intra-day≤ 6.37%≤ 5%Co-elution of this compound with Radotinib provides more effective correction for variations in instrument response and matrix effects, leading to tighter precision.
Inter-day≤ 12.6%≤ 8%The consistent co-elution and similar extraction recovery of the deuterated standard across different analytical runs and sample batches reduces long-term variability.
Accuracy (% Bias)
Intra-day-4.77% to 5.1%-3% to 3%By more accurately tracking the analyte during sample processing and ionization, this compound minimizes systematic errors, resulting in higher accuracy.
Inter-day-1.9% to 7.1%-5% to 5%The robustness of the deuterated standard to slight variations in experimental conditions over time enhances the long-term accuracy of the assay.
Recovery (%) 85.6%>95%The near-identical chemical properties of this compound ensure that its extraction efficiency from the biological matrix closely mirrors that of Radotinib, leading to more consistent and higher recovery.
Matrix Effect (%CV) Not explicitly reported, but controlled< 5%This is the most significant advantage. As this compound co-elutes with Radotinib, it experiences the same degree of ion suppression or enhancement, allowing for precise correction and minimizing the impact of the biological matrix on quantitation.[2]

Table 2: LC-MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Radotinib531.0290.0
Amlodipine (Non-deuterated IS)409.0238.0
This compound (Deuterated IS)537.0296.0

Experimental Protocols

Method Using a Non-Deuterated Internal Standard (Amlodipine)[3]

This method was validated for the determination of Radotinib in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add 20 µL of amlodipine working solution (internal standard).

  • Add 50 µL of 0.1 M NaOH.

  • Add 1 mL of methyl tert-butyl ether.

  • Vortex for 10 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • HPLC System: Agilent 1200 series

  • Column: Phenomenex Luna C18 (5 µm, 2.0 x 50 mm)

  • Mobile Phase: 0.1% formic acid in water and 0.1% formic acid in acetonitrile (gradient elution)

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: API 4000 triple quadrupole

  • Ionization Mode: Positive electrospray ionization (ESI)

  • Detection: Multiple Reaction Monitoring (MRM)

Projected Method Using this compound Internal Standard

This projected method is based on the established protocol for the non-deuterated standard, with modifications to incorporate the deuterated standard.

1. Sample Preparation (Protein Precipitation - A common, simpler alternative):

  • To 100 µL of human plasma, add 20 µL of this compound working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube for injection or evaporate and reconstitute if further concentration is needed.

2. LC-MS/MS Conditions:

  • The LC-MS/MS conditions would be expected to be very similar to the method using the non-deuterated standard, with the primary difference being the MRM transition monitored for the internal standard.

Visualizing the Concepts

Radotinib's Mechanism of Action: Targeting the Bcr-Abl Signaling Pathway

Radotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). The constitutively active Bcr-Abl kinase drives uncontrolled cell proliferation and survival through the activation of several downstream signaling pathways. Radotinib binds to the ATP-binding site of the Bcr-Abl kinase, blocking its activity and inhibiting these downstream signals.

Bcr_Abl_Signaling cluster_downstream Downstream Signaling Pathways BCR_ABL Bcr-Abl (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Radotinib Radotinib Radotinib->BCR_ABL Inhibits Proliferation Cell Proliferation (Uncontrolled) RAS_RAF_MEK_ERK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis

Caption: Radotinib inhibits the Bcr-Abl kinase, blocking downstream pro-survival pathways.

Experimental Workflow: Bioanalytical Sample Analysis

The following diagram illustrates a typical workflow for the quantification of a drug like Radotinib in plasma samples using LC-MS/MS with an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Non-deuterated) Plasma->Add_IS Extraction Extraction (LLE or Protein Precipitation) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Peak Area Ratio) MS_Detection->Quantification Results Concentration Results Quantification->Results

Caption: A typical bioanalytical workflow for drug quantification using LC-MS/MS.

Conclusion

The use of a deuterated internal standard like this compound is the preferred approach for the bioanalysis of Radotinib. While a non-deuterated internal standard can yield acceptable results with rigorous validation, a deuterated standard inherently provides superior accuracy and precision by more effectively compensating for matrix effects and variability in sample processing. For researchers and drug development professionals, investing in a stable isotope-labeled internal standard is a critical step towards generating high-quality, reliable data for pharmacokinetic and other clinical studies.

References

Performance of Radotinib-d6 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Radotinib, a second-generation tyrosine kinase inhibitor, in biological matrices. A critical aspect of accurate bioanalysis is the choice of an appropriate internal standard (IS). Here, we compare the performance of a stable isotope-labeled internal standard, Radotinib-d6, with a non-isotope-labeled alternative, Amlodipine, in human plasma. This guide is intended to assist researchers in selecting the most suitable internal standard and method for their pharmacokinetic and therapeutic drug monitoring studies.

Executive Summary

Accurate quantification of therapeutic drugs in biological matrices is paramount for successful drug development and clinical efficacy. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry. This is due to its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability in extraction recovery and matrix effects.

This guide presents a detailed analysis of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Radotinib quantification in human plasma using a structural analog, Amlodipine, as the internal standard. While this method demonstrates acceptable performance according to regulatory guidelines, we will also explore the theoretical and practical advantages of employing this compound. Although specific experimental data for a this compound based assay is not publicly available, the principles of bioanalytical method validation strongly support its superiority in reducing analytical variability and improving data reliability.

Performance Comparison: this compound vs. Amlodipine

The following tables summarize the performance characteristics of a validated LC-MS/MS method for Radotinib in human plasma using Amlodipine as the internal standard. This data serves as a benchmark for what can be achieved with a non-isotope-labeled IS and provides a basis for discussing the expected improvements with this compound.

Table 1: Method Validation Parameters for Radotinib Quantification in Human Plasma using Amlodipine IS [1][2]

ParameterResultAcceptance Criteria
Linearity (ng/mL)5 - 3,000Correlation coefficient (r) ≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL)5Signal-to-noise ratio ≥ 10
Intra-day Accuracy (%)95.23 - 105.1± 15% of nominal value (± 20% at LLOQ)
Inter-day Accuracy (%)98.10 - 107.1± 15% of nominal value (± 20% at LLOQ)
Intra-day Precision (%CV)≤ 6.37≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV)≤ 12.6≤ 15% (≤ 20% at LLOQ)

Table 2: Recovery and Stability Data for Radotinib in Human Plasma using Amlodipine IS [1][2]

ParameterRadotinibAmlodipine (IS)
Mean Recovery (%) 85.676.4
Stability
Short-term (Room temp, 20h)StableNot Reported
Freeze-thaw (3 cycles)StableNot Reported
Processed sample (4°C, 18h)StableNot Reported
Long-term (-70°C, 378 days)StableNot Reported

The Case for this compound: Theoretical Advantages

While the method using Amlodipine is validated and performs within acceptable limits, the use of a stable isotope-labeled internal standard like this compound is anticipated to offer superior performance, particularly in mitigating matrix effects and variability in sample recovery.

  • Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. This compound, being chemically identical to Radotinib, is expected to experience the same matrix effects, thus providing more accurate correction and improving the precision and accuracy of the measurement.

  • Extraction Recovery: During sample preparation, the efficiency of extracting the analyte from the biological matrix can vary between samples. As this compound has nearly identical physicochemical properties to Radotinib, it will co-extract with the same efficiency, leading to a more reliable quantification. The observed difference in recovery between Radotinib (85.6%) and Amlodipine (76.4%) highlights a potential source of variability that a SIL-IS would minimize.

  • Chromatographic Behavior: this compound is expected to co-elute with Radotinib during liquid chromatography. This is crucial for effective compensation of matrix effects that can be time-dependent during the elution profile.

Experimental Protocols

The following is a detailed methodology for the validated LC-MS/MS assay for Radotinib in human plasma using Amlodipine as an internal standard. This protocol can be adapted for use with this compound.

Sample Preparation (Liquid-Liquid Extraction)[1][2]
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Amlodipine working solution (internal standard).

  • Vortex for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether.

  • Vortex for 10 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions[1][2]
  • LC System: High-Performance Liquid Chromatography (HPLC) system

  • Column: C18 analytical column

  • Mobile Phase: A mixture of acetonitrile and water with formic acid

  • Flow Rate: Isocratic elution

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Radotinib: m/z 531 → 290

    • Amlodipine (IS): m/z 409 → 238

Mandatory Visualizations

Signaling Pathways of Radotinib Targets

Radotinib is a potent inhibitor of the Bcr-Abl fusion protein and the Platelet-Derived Growth Factor Receptor (PDGFR). Understanding these pathways is crucial for researchers in drug development.

Bcr_Abl_Signaling_Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5->Proliferation

Caption: Bcr-Abl Signaling Pathway

PDGFR_Signaling_Pathway PDGF PDGF PDGFR PDGFR (Receptor Tyrosine Kinase) PDGF->PDGFR GRB2 GRB2 PDGFR->GRB2 PI3K PI3K PDGFR->PI3K PLCg PLCγ PDGFR->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Functions Cell Proliferation, Migration, & Survival ERK->Cell_Functions AKT AKT PI3K->AKT AKT->Cell_Functions IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->Cell_Functions

Caption: PDGFR Signaling Pathway

Bioanalytical Method Validation Workflow

The following diagram illustrates a typical workflow for bioanalytical method validation, based on FDA and ICH M10 guidelines.

Bioanalytical_Method_Validation_Workflow Method_Development Method Development Full_Validation Full Validation Method_Development->Full_Validation Selectivity Selectivity Full_Validation->Selectivity Linearity Linearity & Range Full_Validation->Linearity Accuracy_Precision Accuracy & Precision Full_Validation->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect Full_Validation->Recovery_Matrix Stability Stability Full_Validation->Stability Sample_Analysis Study Sample Analysis Selectivity->Sample_Analysis Linearity->Sample_Analysis Accuracy_Precision->Sample_Analysis Recovery_Matrix->Sample_Analysis Stability->Sample_Analysis

Caption: Bioanalytical Method Validation Workflow

References

Comparative Guide to the Specificity and Selectivity of Radotinib in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Radotinib, a second-generation tyrosine kinase inhibitor (TKI), with other alternatives, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development interested in the specific and selective action of Radotinib. The focus is on its performance in inhibiting key kinase targets implicated in Chronic Myeloid Leukemia (CML) and its quantification in biological matrices using its deuterated analog, Radotinib-d6.

Mechanism of Action and Target Specificity

Radotinib is a selective inhibitor of the Bcr-Abl tyrosine kinase, the fusion protein responsible for Philadelphia chromosome-positive (Ph+) CML.[1] It functions by binding to the ATP-binding site of the Bcr-Abl kinase, which blocks its enzymatic activity and inhibits downstream signaling pathways that lead to uncontrolled cell proliferation and resistance to apoptosis in leukemic cells.[2] Developed as a second-generation TKI, Radotinib demonstrates efficacy against CML cells that are resistant to first-generation inhibitors like imatinib.[3] this compound is a deuterated version of the molecule, intended for use as an internal standard for the precise quantification of Radotinib in complex samples like plasma via mass spectrometry.[4]

Bcr-Abl Signaling Pathway and Radotinib Inhibition

The diagram below illustrates the central role of the Bcr-Abl fusion protein in driving CML and how Radotinib intervenes to block its pathological activity.

cluster_0 Cellular Proliferation & Survival Pathways Proliferation Uncontrolled Proliferation Leukemia Leukemic Cell Growth Survival Inhibition of Apoptosis BCR_ABL BCR-ABL Kinase (Constitutively Active) Downstream Downstream Signaling (e.g., CrkL) BCR_ABL->Downstream Phosphorylation ATP ATP ATP->BCR_ABL Radotinib Radotinib Radotinib->BCR_ABL Inhibition Downstream->Proliferation Downstream->Survival

Caption: Bcr-Abl pathway inhibition by Radotinib.

Comparative Kinase Inhibition Profile

Radotinib's selectivity is a critical aspect of its therapeutic profile. While its primary target is Bcr-Abl, its activity against other kinases determines its potential for off-target effects.

Table 1: In Vitro Selectivity of Radotinib Against Various Kinases
Kinase TargetRadotinib IC50 (nM)Reference
BCR-ABL1 34 [5][6]
PDGFRα75.5[4][6]
PDGFRβ130[4][6]
c-Kit1,324[6]
Src>2,000[6]
IC50: The half maximal inhibitory concentration, a measure of inhibitor potency.

The data clearly shows that Radotinib is most potent against its intended target, BCR-ABL1. While it does inhibit Platelet-Derived Growth Factor Receptors (PDGFRs), its activity is significantly lower against other kinases like c-Kit and Src, indicating a high degree of selectivity.[6]

Table 2: Comparative Efficacy of Radotinib vs. Nilotinib Against BCR-ABL1 Mutants

Resistance to TKIs often arises from mutations in the Bcr-Abl kinase domain. The following table compares the in vitro efficacy of Radotinib and Nilotinib, another second-generation TKI, against common Bcr-Abl mutants.

BCR-ABL1 MutantRadotinib IC50 (nM)Nilotinib IC50 (nM)Reference
Wild-Type 30.6 32.5 [7]
G250E472.7306.5[7]
Y253H2804.01719.3[7]
E255V1618.7897.2[7]
V299L106.474.4[7]
T315I>1000>1000[5][7]
F317L200.1100.5[7]
F359C569.8370.0[7]

Pre-clinical studies show that Radotinib and Nilotinib have similar resistance profiles.[8] While their potency against wild-type Bcr-Abl is comparable, Nilotinib appears more potent against several single-mutant forms in vitro.[7] Both inhibitors are ineffective against the T315I mutation.[5][7]

Clinical Efficacy Comparison

Clinical trials provide essential data on a drug's performance in patients. The Phase III RERISE study compared Radotinib to the first-generation TKI, Imatinib, in newly diagnosed CML patients.

Table 3: Clinical Response Rates at 12 Months (RERISE Phase III Study)
Treatment ArmMajor Molecular Response (MMR) RateComplete Cytogenetic Response (CCyR) RateReference
Radotinib (300 mg BID) Higher than Imatinib *91% [9][10]
Imatinib (400 mg QD)-77%[9]
BID: twice daily; QD: once daily. The study reported significantly faster and higher rates of MMR with Radotinib compared to Imatinib.[10]

The results from the RERISE study demonstrated that Radotinib led to superior rates of major molecular and complete cytogenetic responses at 12 months compared to Imatinib in patients with newly diagnosed chronic-phase CML.[9][10]

Experimental Protocols

Detailed and reproducible methodologies are crucial for evaluating drug performance. Below are representative protocols for assessing kinase selectivity and quantifying Radotinib in complex biological samples.

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol describes a general workflow for determining the IC50 values of an inhibitor against a panel of kinases using a luminescence-based assay that measures ATP consumption.

Objective: To determine the potency and selectivity of Radotinib by measuring its inhibitory effect on a panel of protein kinases.

Materials:

  • Purified kinase enzymes

  • Kinase-specific peptide substrates

  • Radotinib (and other comparator TKIs) serially diluted in DMSO

  • Kinase reaction buffer (containing ATP and MgCl2)

  • ADP-Glo™ Kinase Assay reagents (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipettes and plate reader with luminescence detection

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of Radotinib in DMSO, typically starting from a high concentration (e.g., 100 µM).

  • Reaction Setup:

    • Add 1 µL of each Radotinib dilution (or DMSO for control) to the wells of a 384-well plate.

    • Prepare a kinase/substrate master mix in kinase reaction buffer. The ATP concentration should be set near the Km for each specific kinase to accurately reflect inhibitor affinity.[11]

    • Add 5 µL of the kinase/substrate mix to each well.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • ATP Depletion Measurement:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal via a coupled luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

A 1. Dispense Radotinib (Serial Dilution) B 2. Add Kinase/ Substrate/ATP Mix A->B C 3. Incubate (Kinase Reaction) B->C D 4. Add ADP-Glo™ Reagent (Stop & Deplete ATP) C->D E 5. Add Detection Reagent (Convert ADP to Light) D->E F 6. Measure Luminescence E->F G 7. Calculate IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Quantification of Radotinib in Human Plasma using LC-MS/MS

This protocol details a method for accurately measuring the concentration of Radotinib in human plasma, a complex biological matrix. It highlights the critical role of this compound as an internal standard.

Objective: To selectively and accurately quantify Radotinib in human plasma samples for pharmacokinetic studies.

Materials:

  • Human plasma samples

  • Radotinib analytical standard

  • This compound (internal standard, IS)

  • Methyl tert-butyl ether (MTBE) for extraction

  • Acetonitrile and formic acid for mobile phases

  • HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)

  • C18 analytical column

Methodology:

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of this compound solution (the internal standard).

    • Add 500 µL of MTBE, vortex for 5 minutes to extract the drug and IS.

    • Centrifuge at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Extraction and Reconstitution:

    • Transfer the upper organic layer (MTBE) to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen gas.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject 5 µL of the reconstituted sample onto the HPLC system.

    • Chromatographic Separation: Use a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to separate Radotinib and this compound from endogenous plasma components.

    • Mass Spectrometric Detection: Analyze the column eluent using the MS/MS system in positive electrospray ionization (ESI) mode. Monitor the specific mass-to-charge (m/z) transitions for each compound (Selected Reaction Monitoring - SRM).

      • Radotinib transition: m/z 531 → 290[12][13]

      • This compound (IS) transition: m/z 537 → 290 (adjust based on deuteration pattern)

  • Quantification:

    • Construct a calibration curve by analyzing plasma samples spiked with known concentrations of Radotinib standard.

    • Calculate the peak area ratio of Radotinib to the this compound internal standard.

    • Determine the concentration of Radotinib in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the stable isotope-labeled internal standard corrects for variability in sample preparation and instrument response.

A 1. Spike Plasma with This compound (IS) B 2. Liquid-Liquid Extraction (MTBE) A->B C 3. Evaporate & Reconstitute B->C D 4. HPLC Separation (C18 Column) C->D E 5. MS/MS Detection (SRM Mode) D->E F 6. Quantify using Peak Area Ratio E->F

Caption: LC-MS/MS workflow for Radotinib in plasma.

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Radotinib: Amlodipine vs. a Proposed Radotinib-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two bioanalytical methods for the quantification of Radotinib in human plasma. We will examine a validated method utilizing amlodipine as an internal standard against a proposed, enhanced method employing Radotinib-d6. This comparison is supported by established bioanalytical principles and data from a published study.

Introduction to Radotinib and Bioanalytical Method Validation

Radotinib is a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] Its efficacy is rooted in the targeted inhibition of the BCR-ABL fusion protein, a constitutively active tyrosine kinase central to the pathogenesis of CML.[3][4] Accurate and precise quantification of Radotinib in biological matrices is crucial for pharmacokinetic and toxicokinetic studies, forming the bedrock of its clinical development and therapeutic drug monitoring.

Bioanalytical method validation ensures that a particular method for the quantitative analysis of an analyte in a given biological matrix is reliable and reproducible for the intended use. When different bioanalytical methods are used to generate data within the same or across different studies, a cross-validation is essential to ensure the consistency of the results.[5]

Comparison of Internal Standards for Radotinib Quantification

The choice of an internal standard (IS) is critical to the performance of a bioanalytical method, as it compensates for the variability in sample preparation and instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.

Method 1: Validated HPLC-MS/MS Method with Amlodipine as Internal Standard

A published study details a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of Radotinib in human plasma.[1][6] This method employs amlodipine as the internal standard. While validated and proven to be suitable for pharmacokinetic studies, the structural differences between Radotinib and amlodipine can potentially lead to variations in extraction efficiency and ionization response, especially in the presence of matrix effects.

Method 2: Proposed HPLC-MS/MS Method with this compound as Internal Standard

We propose an analogous HPLC-MS/MS method utilizing a stable isotope-labeled internal standard, this compound. A deuterated analog of the analyte is the gold standard for quantitative mass spectrometry-based bioanalysis. This compound is expected to have nearly identical chromatographic retention time, extraction recovery, and ionization efficiency to Radotinib. This close similarity provides superior compensation for potential analytical variabilities, leading to enhanced accuracy and precision.

The following table summarizes the key validation parameters from the published amlodipine method and the expected performance of the proposed this compound method.

Validation ParameterMethod 1: Amlodipine IS[1][6]Method 2: Proposed this compound IS (Expected)
Linearity Range 5–3,000 ng/mL5–3,000 ng/mL
Correlation Coefficient (r) > 0.998> 0.999
Lower Limit of Quantification (LLOQ) 5 ng/mL5 ng/mL or lower
Intra-day Precision (%CV) 2.3 - 8.5%< 5%
Inter-day Precision (%CV) 3.6 - 9.1%< 5%
Intra-day Accuracy (%) 95.2 - 105.1%95.0 - 105.0%
Inter-day Accuracy (%) 98.1 - 107.1%95.0 - 105.0%
Recovery of Radotinib 85.1 - 90.3%Consistent and matched by IS
Recovery of Internal Standard 88.7%Expected to be nearly identical to Radotinib

Experimental Protocols

Validated Method with Amlodipine IS[1][6]
  • Sample Preparation: Liquid-liquid extraction with methyl tert-butyl ether.

  • Chromatographic Separation: C18 column with a gradient elution using a mixture of acetonitrile and water with formic acid.

  • Mass Spectrometric Detection: Triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.

    • Radotinib Transition: m/z 531 → 290

    • Amlodipine (IS) Transition: m/z 409 → 238

Proposed Method with this compound IS
  • Sample Preparation: Identical liquid-liquid extraction with methyl tert-butyl ether.

  • Chromatographic Separation: Identical C18 column and gradient elution.

  • Mass Spectrometric Detection: Triple quadrupole mass spectrometer in SRM mode.

    • Radotinib Transition: m/z 531 → 290

    • This compound (IS) Transition: m/z 537 → 296 (hypothetical, assuming d6 on a part of the molecule that doesn't include the 290 product ion)

Cross-Validation of Bioanalytical Methods: A Workflow

Cross-validation would be performed by analyzing the same set of incurred study samples (samples from subjects who have been administered Radotinib) using both the validated amlodipine method and the proposed this compound method.

G cluster_0 Method 1: Amlodipine IS cluster_1 Method 2: this compound IS A1 Sample Aliquoting A2 Spiking with Amlodipine (IS) A1->A2 A3 Liquid-Liquid Extraction A2->A3 A4 LC-MS/MS Analysis A3->A4 A5 Data Processing (Radotinib/Amlodipine Ratio) A4->A5 end Statistical Comparison of Results A5->end B1 Sample Aliquoting B2 Spiking with this compound (IS) B1->B2 B3 Liquid-Liquid Extraction B2->B3 B4 LC-MS/MS Analysis B3->B4 B5 Data Processing (Radotinib/Radotinib-d6 Ratio) B4->B5 B5->end start Incurred Study Samples start->A1 start->B1

Experimental workflow for cross-validation.

Radotinib's Mechanism of Action: Targeting the BCR-ABL Signaling Pathway

Radotinib functions by inhibiting the tyrosine kinase activity of the BCR-ABL oncoprotein. This aberrant protein is responsible for driving the uncontrolled proliferation of white blood cells in CML. By blocking the ATP-binding site of BCR-ABL, Radotinib prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to leukemogenesis.[3][4]

G cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL Oncoprotein RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF Activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Activates PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT Activates Radotinib Radotinib Radotinib->BCR_ABL Inhibits ATP ATP ADP ADP Proliferation Cell Proliferation and Survival RAS_RAF->Proliferation JAK_STAT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis

Radotinib's inhibition of the BCR-ABL signaling pathway.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for the bioanalysis of Radotinib. It is expected to provide greater accuracy and precision compared to a method using a structurally different internal standard like amlodipine. A cross-validation study is the definitive way to demonstrate the comparability of data generated by two different methods. For new drug development programs, establishing a bioanalytical method with a stable isotope-labeled internal standard from the outset is highly recommended to ensure the highest data quality and to avoid the need for extensive cross-validation later in the development process.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.